Product packaging for Maltodextrin(Cat. No.:CAS No. 9050-36-6)

Maltodextrin

カタログ番号: B1146171
CAS番号: 9050-36-6
分子量: 342.30 g/mol
InChIキー: GUBGYTABKSRVRQ-ASMJPISFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Historical Context of Polysaccharide Research and Maltodextrin Discovery

The scientific journey to understanding and producing this compound is rooted in centuries of starch and enzyme research. While starch has been a fundamental component of human use for millennia, systematic research into its structure began around the 18th century. researchgate.net A pivotal moment occurred in the early 19th century with the discovery that starch could be hydrolyzed into sugars using dilute sulfuric acid. researchgate.net

The terminology used today, including "dextrin" and "this compound," emerged from research focused on improving beer production, where the enzymatic breakdown of starch by diastase (B600311) was a key process. researchgate.net The industrial production of starch-derived ingredients saw significant growth in the 20th century. The development of enzyme technology, particularly the use of a fungal amylase for commercial syrup manufacturing starting in 1938, was a critical step. wur.nl This shift from acid hydrolysis to enzymatic processes allowed for more controlled and specific modifications of starch. researchgate.net Digestible maltodextrins were first commercially produced between 1967 and 1973, marking their formal introduction as a food ingredient. wikipedia.orgnih.gov Later, in the 1990s, research into starch nutrition and resistant starch led to the development of digestion-resistant maltodextrins. wikipedia.org

A summary of key milestones is provided in the table below.

EraKey DevelopmentSignificance
Early 19th Century Discovery of starch hydrolysis by dilute sulfuric acid. researchgate.netRevealed that starch could be broken down into simpler sugars, laying the groundwork for future carbohydrate chemistry.
1938 First commercial use of fungal amylase for syrup manufacture. wur.nlMarked a shift towards more specific and controlled enzymatic hydrolysis over harsh acid treatments.
1940s-1960s Rapid development of modified food starches. nih.govProvided a wide range of functional ingredients for the growing processed food industry.
1967-1973 Commercial introduction of digestible maltodextrins. wikipedia.orgnih.govEstablished this compound as a distinct and versatile food additive.
1990s Development of digestion-resistant maltodextrins. wikipedia.orgExpanded the functional applications of this compound into the realm of dietary fiber and prebiotics.

Academic Classification and Structural Context within Carbohydrate Science

From a chemical standpoint, this compound is a polysaccharide, specifically an oligosaccharide, composed of D-glucose units. chemicalbook.comresearchgate.net These glucose units are primarily linked by α(1→4) glycosidic bonds, the same type of linkage found in the linear chains of starch. researchgate.netatamanchemicals.comnih.gov Commercial this compound is not a single molecule but a mixture of polymers with varying chain lengths, typically ranging from three to 17 glucose units. acs.orgwikipedia.orgatamanchemicals.com

This compound is classified within the broader family of carbohydrates that are products of starch hydrolysis. chemicalbook.com Its specific identity is defined by its Dextrose Equivalent (DE) , a measure of the total amount of reducing sugars present, calculated as a percentage of the total dry weight. nih.gov By definition, pure glucose (dextrose) has a DE of 100, while native starch has a DE close to zero. wur.nl Maltodextrins are characterized by a DE of less than 20. chemicalbook.comwur.nlresearchgate.net Products with a DE above 20 are classified as glucose syrups. wikipedia.org

The DE value is inversely related to the average molecular weight and degree of polymerization (DP); a lower DE indicates longer glucose chains, while a higher DE signifies shorter chains. wikipedia.orgnih.gov This DE value dictates the functional properties of the this compound, such as its solubility, sweetness, and viscosity. chemicalbook.com

In contrast to digestible this compound, digestion-resistant this compound possesses a more complex structure. It contains not only the standard α(1→4) linkages but also non-digestible α-1,2 and α-1,3 glycosidic bonds, which are formed during its manufacturing process. wikipedia.orgatamanchemicals.com This structural difference is what renders it resistant to digestion in the human small intestine. atamanchemicals.com

Evolution of Research Paradigms in this compound Science

The scientific focus on this compound has evolved significantly since its introduction. Initially, research and development were centered on its production via starch hydrolysis and its basic functional properties as a food additive, such as a bulking agent, texturizer, and carrier. chemicalbook.comnih.gov Advances in production technology over the last few decades have broadened its application possibilities, which in turn has shifted research paradigms. nih.gov

A major area of modern research is the use of this compound in microencapsulation . researchgate.netijcmas.com Bibliometric analyses show a burgeoning global interest in this field, where this compound is frequently used as a wall material to protect sensitive compounds like antioxidant bioflavonoids, essential oils, and probiotics. researchgate.netijcmas.comdntb.gov.ua This research focuses on optimizing spray drying processes to enhance the stability and shelf-life of these valuable ingredients. researchgate.netdntb.gov.ua

Another significant research paradigm is the application of this compound in sports nutrition and exercise physiology . Studies have investigated its role as an energy source, with some research suggesting it can improve endurance performance. nih.govmdpi.com This line of inquiry examines how different types of this compound affect glycogen (B147801) levels, blood glucose, and other metabolic indicators during physical activity. mdpi.com

More recently, a distinction in research has emerged between digestible and digestion-resistant this compound . The latter is now studied extensively as a functional dietary fiber. mdpi.comfactmr.com Research in this area explores its prebiotic effects, its role in regulating the intestinal microbiome, and its potential to influence blood glucose levels and promote gut health. mdpi.comfactmr.comnagase.com This has led to its classification as a type of resistant starch and its inclusion in studies on functional foods. wikipedia.orgacs.org

Global Scholarly Contributions and Key Research Areas on this compound

Scholarly output on this compound reflects its global importance in food science and technology. Bibliometric analyses, which map the evolution and trends in a scientific area, have identified several key contributors and research hotspots. mdpi.com Countries such as China, India, and Brazil have shown a burgeoning interest in this compound research, particularly in the context of its use in spray drying and encapsulation. researchgate.netdntb.gov.ua A broader analysis of research on Gum Arabic, a substance sometimes compared to or used with this compound, showed the United States, China, the U.K., and India as the most productive and influential countries in that related field. sci-hub.se

Current research on this compound is concentrated in several key areas:

Encapsulation and Spray Drying: A dominant theme is the use of this compound as a carrier or wall material for bioactive compounds. researchgate.netdntb.gov.ua Research focuses on process optimization, material selection, and improving the stability and bioavailability of encapsulated substances. researchgate.netijcmas.com

Functional Food Development: There is a strong focus on incorporating digestion-resistant this compound into food products to enhance their fiber content and confer health benefits. mdpi.comfactmr.com This includes studying its effects on the properties of foods like juices and its potential as a sugar replacer. mdpi.com

Carbohydrate Metabolism and Gut Microbiome: A significant body of research investigates the interaction of both digestible and resistant maltodextrins with the body. This includes studies on its effects on bacterial metabolism in the gut, its role in colonizing the oropharynx, and its influence on the intestinal barrier. nih.govfrontiersin.orgnih.govacs.org

Structural and Physicochemical Characterization: Advanced analytical techniques are being used to better understand the relationship between the molecular structure of this compound (e.g., DE value, chain length distribution) and its functional properties (e.g., viscosity, density, glass transition temperature). oup.comijcmas.comasrjetsjournal.orgoptica.org

The table below summarizes the primary focus of these key research areas.

Research AreaPrimary FocusKey Research Questions
Encapsulation & Spray Drying Use as a carrier for bioactive compounds. researchgate.netdntb.gov.uaHow can spray drying parameters be optimized? What is the effect on the stability and release of the core material?
Functional Food Development Incorporation of resistant this compound for health benefits. mdpi.comfactmr.comHow does it affect the sensory and physical properties of the food? What is the impact on the bioaccessibility of other nutrients?
Metabolism & Gut Microbiome Interaction with physiological systems and gut bacteria. nih.govfrontiersin.orgHow is this compound metabolized by different gut microbes? What are its effects on the mucosal barrier and microbial communities?
Physicochemical Properties Linking molecular structure to bulk functional properties. oup.comoptica.orgHow does the DE value influence viscosity, solubility, and stability? How can its structure be modified for specific applications?

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O11 B1146171 Maltodextrin CAS No. 9050-36-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
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InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1
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InChI Key

GUBGYTABKSRVRQ-ASMJPISFSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
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Molecular Formula

C12H22O11
Record name maltose
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DSSTOX Substance ID

DTXSID20196313
Record name alpha-Maltose
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Molecular Weight

342.30 g/mol
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Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid
Record name Maltose
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CAS No.

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4
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Record name Amylodextrin
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Melting Point

240 °C
Record name Maltodextrin
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Biosynthesis and Production Methodologies of Maltodextrin

Raw Material Sourcing and Starch Pre-treatment Processes

The journey from raw agricultural products to purified maltodextrin powder begins with the careful selection and processing of starch-rich feedstocks.

A variety of botanical sources are used for this compound production, with the choice often dictated by regional availability and economic factors. easybuyingredients.comsusbind.eu

Maize (Corn): The most common source of starch for this compound production, particularly in the United States and China. easybuyingredients.comyasmintrading.com

Potato: A significant source of starch, notable for its distinct properties. easybuyingredients.comyasmintrading.com

Tapioca (Cassava): Widely used in regions like Thailand, cassava starch is another primary raw material for this compound. scielo.brscispace.com

Wheat: A prevalent starch source in Europe. yasmintrading.com

Rice: Also utilized in this compound manufacturing. easybuyingredients.comyasmintrading.com

Emerging Feedstocks: Research is ongoing into alternative starch sources, including sago palm and lipid-extracted microalgae biomass residues. uncen.ac.idresearchgate.net The amylose-to-amylopectin ratio in these starches can vary, which in turn influences the characteristics of the final this compound product. tandfonline.com

Table 1: Comparison of Common Starch Sources for this compound Production

Starch SourcePredominant Geographical UseKey Characteristics
Maize (Corn)United States, ChinaHigh starch content, readily available. easybuyingredients.com
PotatoEuropeUnique functional properties. easybuyingredients.comyasmintrading.com
Tapioca (Cassava)Thailand, other tropical regionsHigh hydrolysis rate. scielo.br
WheatEuropeCommon in European production. yasmintrading.com
RiceVarious regionsAlternative to other major starches. easybuyingredients.comyasmintrading.com

Before enzymatic breakdown can efficiently occur, the raw starch must undergo several pre-treatment steps. Initially, the starch is cleaned to eliminate impurities and then milled to achieve a uniform, fine powder. easybuyingredients.com This powder is then mixed with water to form a slurry. easybuyingredients.com

A critical step is gelatinization , where the starch slurry is heated to temperatures typically ranging from 120–165°C. yasmintrading.com This process disrupts the crystalline structure of the starch granules, causing them to swell and the amylose (B160209) to leach out, forming a viscous paste. yasmintrading.com This gelatinized starch is more susceptible to enzymatic attack. scielo.br In some processes, a heat-moisture treatment (HMT) may be applied as a physical modification before further processing. google.com

Diverse Starch Sources: Maize, Potato, Tapioca, Wheat, Rice, and Emerging Feedstocks

Enzymatic Hydrolysis Mechanisms for this compound Production

The core of this compound production lies in the controlled enzymatic hydrolysis of the gelatinized starch slurry. This process breaks down the long polysaccharide chains into the shorter chains characteristic of this compound.

A suite of amylolytic enzymes is employed to achieve the desired degree of starch degradation.

α-Amylases: These are endo-acting enzymes that randomly cleave the α-1,4-glycosidic bonds within the starch molecules (both amylose and amylopectin). tandfonline.comnguyenstarch.com This action rapidly reduces the viscosity of the starch paste in a process known as liquefaction. Thermostable α-amylases are often used to withstand the high temperatures of the initial hydrolysis stage. yasmintrading.com

Glucoamylases: These exo-acting enzymes hydrolyze α-1,4- and, to a lesser extent, α-1,6-glycosidic bonds from the non-reducing ends of the starch chains, producing glucose. nguyenstarch.comjst.go.jp Their activity is crucial in the later stages of hydrolysis to further break down dextrins. researchgate.net

Pullulanases: These are debranching enzymes that specifically hydrolyze the α-1,6-glycosidic linkages in amylopectin (B1267705). scielo.brtandfonline.com Their inclusion can lead to the production of maltodextrins with specific properties, such as gelling capabilities.

The combination and sequence of these enzymes are carefully controlled to produce maltodextrins with specific molecular weight distributions and functional properties. jst.go.jp

The efficiency and outcome of the enzymatic hydrolysis are governed by several key parameters that must be precisely controlled and optimized. These include:

Temperature: Each enzyme has an optimal temperature range for activity. For instance, initial liquefaction with thermostable α-amylase can occur at temperatures between 95–110°C. yasmintrading.com Subsequent saccharification steps involving other enzymes are conducted at lower temperatures.

pH: The pH of the slurry is adjusted to the optimal level for the specific enzymes being used, which is generally between 4.8 and 6.5 for many amylases. scielo.br

Enzyme Concentration: The amount of enzyme added relative to the starch content directly impacts the rate of hydrolysis.

Substrate Concentration: The solids content of the starch slurry, typically between 30-40%, affects reaction kinetics. scielo.br

Hydrolysis Time: The duration of the enzymatic reaction is a critical factor in determining the final Dextrose Equivalent (DE) of the this compound.

Response Surface Methodology (RSM) is a statistical technique often employed to optimize these parameters for maximum yield and desired product characteristics. researchgate.netunpad.ac.id

Table 2: Optimized Parameters for this compound Production from Various Starches

Starch SourceEnzymeEnzyme ConcentrationTemperature (°C)pHHydrolysis TimeReference
Cassavaα-amylase0.12%95N/A10 minutes
Cornα-amylase termamyl 2-x0.25 ml/kg starch706300 minutes
Avocado Seedα-amylase Termamyl SC0.12%955.52.75 hours researchgate.net
Pineapple Stem Wasteα-amylase TERMAMYL 120L16 µL/30g starchN/A6.530 minutes unpad.ac.id

The Dextrose Equivalent (DE) is a crucial measure that defines this compound. It represents the percentage of reducing sugars present in the product on a dry basis, relative to dextrose (glucose), which has a DE of 100. wur.nl Maltodextrins are legally defined as having a DE of less than 20. wur.nlmdpi.com

The DE value is a direct indicator of the degree of starch hydrolysis; a higher DE signifies a greater extent of hydrolysis and shorter average polymer chain length. wikipedia.org The control of DE is paramount in industrial synthesis as it dictates the functional properties of the this compound, such as sweetness, viscosity, and solubility. tandfonline.com

Control of the DE is achieved by carefully manipulating the reaction conditions, primarily the hydrolysis time and enzyme activity. The hydrolysis process is terminated when the desired DE is reached, typically by inactivating the enzymes through a rapid change in pH or temperature. scielo.br For example, adding hydrochloric acid to lower the pH to 4.0 can inactivate the α-amylase. scispace.com

Following hydrolysis, the this compound solution is refined through filtration and then concentrated using evaporators before being spray-dried to produce the final white powder. yasmintrading.comprocurementresource.com

Reaction Kinetics and Process Parameter Optimization in Enzymatic Hydrolysis

Acid-Catalyzed Hydrolysis Methods for this compound Synthesis

The acid-catalyzed depolymerization of starch is a conventional and widely applied method for producing this compound. aidic.it This process involves the hydrolytic cleavage of the α-(1,4) and α-(1,6) glycosidic bonds that link the D-glucose units in starch molecules. thepharmajournal.com Strong acids, such as hydrochloric acid (HCl), are commonly used as catalysts in this process. The reaction can be performed on starch in its granular state or after it has been gelatinized.

The process is characterized by a rapid reduction in the viscosity of the starch slurry as the long polysaccharide chains are broken down into shorter dextrins. Key parameters that influence the reaction rate and the properties of the final this compound product include acid concentration, starch content, reaction temperature, and hydrolysis time. Research has shown that acid hydrolysis of starch typically follows first-order reaction kinetics with respect to the starch concentration. researchgate.net

A study on the production of this compound from cassava starch using HCl identified optimal conditions for achieving a dextrose equivalent (DE) value between 9 and 12. The findings indicated that an HCl concentration of 4%, a starch content of 25%, and a hydrolysis time of 10 hours at a temperature of 55°C were optimal. Another study investigating this compound preparation from sorghum starch found that the maximum yield (97.8%) was achieved with a 4.5% hydrochloric acid concentration over a 120-minute reaction time at 50°C. thepharmajournal.com

However, acid hydrolysis can be difficult to control, potentially leading to the formation of undesirable by-products, which may necessitate more complex purification steps. researchgate.netresearchgate.net Furthermore, the subsequent neutralization of the acid with a base can result in a higher ash content in the final product. researchgate.net

Interactive Table 1: Process Parameters for Acid-Catalyzed Hydrolysis of Starch

Starch Source Acid Catalyst Optimal Acid Conc. Optimal Temperature Optimal Time Resulting DE/Yield Reference
Cassava Starch HCl 4% 55°C 10 hours DE 9-12
Sorghum Starch HCl 4.5% 50°C 120 minutes 97.8% Yield thepharmajournal.com
Wheat Flour - pH 3 95°C - 42% Conversion researchgate.net

Hybrid Production Methodologies: Combined Acid-Enzyme Hydrolysis

Typically, the process begins with a limited acid hydrolysis to rapidly reduce the viscosity of the gelatinized starch slurry. This initial step, often called liquefaction, breaks down the larger starch polymers into smaller dextrins. Following this, the conditions (such as pH and temperature) are adjusted to be optimal for the action of specific enzymes, like α-amylases. The enzyme then continues the hydrolysis in a more controlled and specific manner, cleaving the α-D-(1,4) glycosidic bonds to produce the final this compound product. reading.ac.uk

This combined approach can offer several advantages over using either method alone. The initial acid treatment can be faster and more cost-effective for initial viscosity reduction than using enzymes alone, while the subsequent enzymatic hydrolysis provides greater control over the final product profile, minimizing the formation of unwanted sugars or by-products that can occur with prolonged acid exposure. tamu.edu This leads to products with improved properties, such as better solubility and reduced tendency for retrogradation (haze formation in solutions). tamu.edu While the acid-enzyme method is considered an improvement over the acid-only process, the purely enzymatic route is often preferred for its efficiency and specificity, especially when using raw starch-bearing materials. meckey.com

Post-Hydrolysis Processing: Purification, Concentration, and Drying Technologies

Following the hydrolysis stage, the resulting slurry contains the target this compound along with various impurities such as unhydrolyzed starch, proteins, lipids, fibers, and salts from the neutralization step. meckey.comyasmintrading.com A multi-step downstream processing sequence is therefore essential to isolate and purify the this compound, concentrate the solution, and produce a stable, powdered final product.

Filtration, Centrifugation, and Membrane Separation Techniques

The initial purification step, known as clarification, aims to remove all insoluble and suspended impurities from the hydrolysate. yasmintrading.com This is commonly achieved through a combination of centrifugation and filtration. researchgate.netrawplex.net

Centrifugation: The hydrolysate is subjected to high centrifugal forces to separate the denser solid particles, such as residual starch granules and fibers, from the liquid this compound solution. researchgate.net

Filtration: The clarified liquid from the centrifuge is then passed through a filter press. To enhance the filtration rate, a filter aid like diatomaceous earth is often used. meckey.com This step effectively removes finer suspended impurities. meckey.com

After the removal of particulate matter, further purification is undertaken to eliminate soluble impurities:

Decolorization: Activated carbon is added to the filtrate to adsorb colored compounds and other organic impurities. meckey.comyasmintrading.com The process is typically carried out at an elevated temperature (e.g., 80°C) and a slightly acidic pH (e.g., 4.5-5.0) to optimize the decolorization efficiency. meckey.com

Ion Exchange: To remove inorganic salts, which may have been introduced during pH adjustments, the decolorized solution is passed through ion exchange resin columns. meckey.comyasmintrading.com This demineralization step is crucial for improving the final product's quality and stability.

Evaporation and Spray Drying Processes for Powdered this compound

Once the this compound solution has been purified, it must be concentrated and dried to produce the final powder.

Evaporation: The purified, dilute this compound solution is first concentrated in a vacuum evaporator. meckey.com This process removes a significant portion of the water, increasing the solids content of the liquid to a viscous syrup (e.g., up to 76% solids). meckey.com Operating under a vacuum allows the water to boil at a lower temperature, which helps to prevent heat-induced degradation of the product.

Spray Drying: This is the most common technology used to convert the concentrated this compound syrup into a powder. asrjetsjournal.org The process involves atomizing the concentrated feed into fine droplets inside a large drying chamber. scielo.org.co These droplets are brought into contact with a stream of hot air (e.g., 150-200°C), causing the rapid evaporation of the remaining moisture. meckey.compolban.ac.id The solid this compound particles are then separated from the air stream, typically by a cyclone collector. asrjetsjournal.orgscielo.org.co The final product is a white, free-flowing powder with a low moisture content (e.g., less than 3%). meckey.com The operating parameters of the spray dryer, such as inlet air temperature and atomizer speed, significantly influence the physical properties of the final powder, including its particle size, bulk density, and solubility. asrjetsjournal.orgredalyc.org

Interactive Table 2: Typical Operating Conditions in this compound Spray Drying

Parameter Typical Range/Value Impact on Product Reference
Inlet Air Temperature 130 - 200°C Affects moisture content and product yield; higher temps can increase drying speed. meckey.compolban.ac.idredalyc.org
Outlet Air Temperature 75 - 85°C Related to final moisture content and particle properties. redalyc.org
Atomizer Speed 22,000 - 26,000 rpm Influences droplet size, which affects final particle size. redalyc.org
Feed Concentration 13% (example) Higher solids content can lead to lower final moisture content. polban.ac.id
Vacuum Pressure ~44 mmCa (example) Can influence the final apparent density of the powder. asrjetsjournal.org

Novel Synthesis Routes and Tailored this compound Architectures

Beyond traditional hydrolysis methods, research is exploring novel enzymatic and biocatalytic routes to synthesize maltodextrins with specific structures and functionalities tailored for advanced applications.

One innovative approach involves the simultaneous use of branching and debranching enzymes to produce a unique product termed short linear this compound (SLMD). jst.go.jpresearchgate.net This method results in a this compound composed primarily of linear glucose chains with a degree of polymerization between 6 and 12, and it lacks the high molecular weight branched structures or small sugars found in conventional maltodextrins. researchgate.net This tailored structure imparts distinct properties, such as reversible turbidity upon cooling and heating and limited moisture absorption, opening possibilities for new applications in the food industry. researchgate.net

Another area of innovation is the synthesis of amphiphilic this compound derivatives. Through enzymatic transesterification, a hydrophobic fatty acid (like lauric acid from vinyl laurate) can be attached to the hydrophilic this compound backbone. reading.ac.uk This reaction, catalyzed by an enzyme such as immobilized lipase (B570770) B, creates this compound laurates that act as surface-active agents. These novel biosurfactants have demonstrated potential as emulsion stabilizers in food systems and as functional ingredients in detergent formulations. reading.ac.uk

Furthermore, biocatalytic methods are being used to create this compound-based monomers for polymer synthesis. For instance, enzymes like cyclodextrin (B1172386) glucosyltransferase (CGTase) can catalyze the coupling of acrylate (B77674) or methacrylate (B99206) groups to maltodextrins. nih.gov The resulting 2-(β-maltooligooxy)-ethyl acrylate monomers can then be polymerized to form comb-shaped glycopolymers, materials with potential in biomedical and materials science applications. nih.gov this compound is also being explored as a matrix or template for the green synthesis of nanomaterials, such as nano-hydroxyapatite composites and silver nanoparticles, where the this compound structure can influence the morphology and stability of the resulting nanoparticles. osti.govd-nb.info

Structural Characterization and Elucidation of Maltodextrin

Molecular Weight Distribution (MWD) Analysis

The molecular weight distribution (MWD) of maltodextrin is a key parameter as it consists of a mixture of saccharides with a broad range of molecular weights, from small oligosaccharides to larger polysaccharides. tandfonline.comtandfonline.com This distribution is a direct consequence of the starch hydrolysis process and significantly influences the material's properties. Several techniques are employed to obtain a comprehensive profile of the MWD.

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing the molecular weight distribution of polymers like this compound. oup.comdksh.com This liquid chromatography method separates molecules based on their hydrodynamic volume in solution. The sample is dissolved in a suitable solvent and passed through a column packed with a porous gel. dksh.com Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores to varying extents, have a longer path and elute later. oup.com

This separation provides a graphical representation of the molar weight distribution, from which average molecular weights such as the number-average molecular weight (Mn) and weight-average molecular weight (Mw) can be calculated. oup.comtandfonline.com The ratio of these two values (Mw/Mn) gives the Polydispersity Index (PDI), a measure of the breadth of the molecular weight distribution. tandfonline.com Studies have shown that maltodextrins can exhibit a wide range of PDI values, sometimes indicating a bimodal molecular weight distribution composed of both high and low molecular weight oligosaccharides. researchgate.nettandfonline.com For instance, analysis of different this compound grades can reveal distinct elution profiles, with lower Dextrose Equivalent (DE) value maltodextrins generally showing higher average molecular weights. rsc.org

Table 1: Example Molecular Weight Parameters of Commercial Maltodextrins with Different Dextrose Equivalents (DE) Determined by SEC/GPC.
This compound Grade (DE)Number-Average Molecular Weight (Mn) (g/mol)Weight-Average Molecular Weight (Mw) (g/mol)Polydispersity Index (PDI = Mw/Mn)
DE 5-8 (e.g., Mc)224228731.28
DE 9-12 (e.g., M10)185621181.14
DE 17-20 (e.g., M20)116813351.14
Data adapted from research findings. mdpi.comnih.gov Actual values can vary based on the specific starch source and hydrolysis conditions.

Multi-Angle Laser Light Scattering (MALLS) and Dynamic Light Scattering (DLS)

To enhance the accuracy of molecular weight determination, SEC systems are often coupled with advanced detectors like Multi-Angle Laser Light Scattering (MALLS) and Dynamic Light Scattering (DLS). Unlike standard SEC which relies on calibration with standards, SEC-MALLS provides an absolute measurement of the weight-average molecular weight (Mw) by measuring the intensity of light scattered by the molecules at various angles. massey.ac.nzresearchgate.net

DLS, on the other hand, measures the fluctuations in scattered light intensity due to the Brownian motion of the particles in solution. This allows for the determination of the hydrodynamic radius of the molecules. The combination of these light scattering techniques with SEC provides a more complete picture of the size, conformation, and aggregation state of this compound molecules in solution. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful and sensitive technique for the detailed characterization of this compound. nih.gov It is particularly well-suited for analyzing the lower molecular weight range of oligosaccharides. mdpi.com In this method, the this compound sample is co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the precise determination of the molecular weight of each oligomer. mdpi.comnih.gov

MALDI-TOF MS spectra of this compound show a series of adjacent peaks, with each peak corresponding to a specific degree of polymerization (DP). nih.gov The mass difference between adjacent peaks typically corresponds to the mass of a single anhydroglucose (B10753087) unit (162 g/mol ). nih.gov This technique provides a direct and accurate measurement of the MWD and is highly effective for identifying individual oligosaccharide species up to a high degree of polymerization. mdpi.comnih.gov

Degree of Polymerization (DP) Profiling in this compound Fractions

The Degree of Polymerization (DP) refers to the number of glucose units in a given polysaccharide chain. knowde.com this compound is a mixture of molecules with a wide range of DP values, typically from 3 to over 20. researchgate.netwikipedia.org Profiling the distribution of these different chain lengths is crucial for understanding and predicting the functional properties of the this compound. mdpi.com

MALDI-TOF MS is an excellent technique for DP profiling, as it can resolve individual oligomers. mdpi.comresearchgate.net The resulting mass spectrum directly visualizes the relative abundance of each DP species (DP3, DP4, DP5, etc.). mdpi.com This detailed profile is more informative than the Dextrose Equivalent (DE) value alone, which is an average measure of reducing sugar content and is inversely related to the average DP. mdpi.com Research has shown that maltodextrins with similar DE values can have different DP distributions, leading to different functional behaviors. tandfonline.com

Table 2: Illustrative Degree of Polymerization (DP) Profile for a this compound Sample as Determined by MALDI-TOF MS.
Degree of Polymerization (DP)Calculated Mass (Da)Relative Intensity (%)
711525.2
813148.1
9147612.5
10163815.9
11180016.2
12196214.3
13212410.8
1422867.7
1524485.1
1626102.9
This table represents hypothetical data to illustrate a typical distribution. The actual distribution varies significantly. mdpi.comnih.gov

Glycosidic Linkage Analysis and Branching Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of this compound, including the identification and quantification of glycosidic linkages. magritek.com Both proton (¹H) and carbon-13 (¹³C) NMR are used.

In ¹H NMR spectroscopy, the anomeric protons (H-1) of the glucose units provide distinct signals that are characteristic of the type of glycosidic linkage. magritek.com The signal for an anomeric proton involved in an α-(1→4) linkage appears at a different chemical shift than one involved in an α-(1→6) linkage. nih.govplos.org Similarly, the anomeric proton at the reducing end of the chain can also be identified. nih.gov By integrating the areas of these distinct peaks, the relative ratio of α-(1→4) to α-(1→6) linkages can be calculated, providing a quantitative measure of the degree of branching. nih.govplos.org

¹³C NMR spectroscopy provides complementary information with greater chemical shift dispersion. The anomeric carbons (C-1) are particularly diagnostic, with the chemical shifts of C-1 and the other carbon atoms in the glucose ring being sensitive to the local environment, including the type of glycosidic bond. Two-dimensional NMR experiments, such as COSY and HMBC, can be used to confirm assignments and provide a more detailed structural map of the molecule.

Table 3: Characteristic ¹H NMR Chemical Shifts for Anomeric Protons in this compound (in D₂O).
Proton AssignmentLinkage/PositionTypical Chemical Shift (ppm)
H-1 of α-(1→4) linkageInternal chain~5.4
H-1 of α-(1→6) linkageBranch point~5.0
H-1 of reducing end (α-anomer)Chain terminus~5.2
H-1 of reducing end (β-anomer)Chain terminus~4.7
Data compiled from various spectroscopic studies. magritek.comnih.govmdpi.com Exact chemical shifts can vary slightly based on solvent, temperature, and polymer chain length.

Methylation Analysis and Gas Chromatography-Mass Spectrometry (GC-MS)

Methylation analysis coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for determining the glycosidic linkages within this compound. This process involves the methylation of free hydroxyl groups, followed by hydrolysis of the glycosidic bonds, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs). These derivatives are then analyzed by GC-MS. mdpi.com

The primary glycosidic linkage in this compound is the α-1,4 linkage. However, depending on the starch source and the degree of hydrolysis, α-1,6 glycosidic branch points are also present. acs.org Methylation analysis reveals the relative proportions of these linkages. For instance, in a study analyzing dextran (B179266) synthesized from this compound, the initial this compound showed a high percentage of 4-linked glucopyranose (Glcp) at 80.80%. researchgate.net After enzymatic conversion, this percentage dropped to zero, with a corresponding significant increase in 6-linked Glcp, demonstrating a structural transformation. researchgate.net

Research has shown that different lactic acid bacteria can ferment this compound, leading to the formation of isomalto/malto-polysaccharides (IMMPs) with increased α-1,6-linkages. acs.org GC-MS analysis of the PMAAs from these fermented products identified terminal, 1,4-linked, 1,4,6-linked, and 1,6-linked glucose units, confirming the structural modifications. acs.org The proportion of these linkages can vary depending on the bacterial strain and the initial this compound composition. acs.org For example, some strains produce higher amounts of α-1,6-linkages with this compound of a lower dextrose equivalent (DE), while others are more effective with higher DE maltodextrins. acs.org

Table 1: Glycosidic Linkage Composition of this compound and its Fermentation Products

Linkage Type This compound (DE 16.8) (%) Fermented Product (Example Strain) (%)
Terminal-Glcp Varies Increased
1,4-Glcp ~80.8 Decreased
1,6-Glcp Low 1.6 - 12.2
1,4,6-Glcp Varies Varies

Data synthesized from multiple studies. acs.orgresearchgate.net

Conformational Studies of this compound Chains and Aggregates

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques sensitive to the chiral nature and conformation of molecules. leidenuniv.nlfiveable.me In the context of this compound, these methods can provide insights into the secondary structure of associated proteins or the conformational ordering of the polysaccharide chains themselves, particularly when complexed with other molecules. plos.orgresearchgate.net

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is indicative of the molecular asymmetry and conformation. libretexts.org For instance, the thermal denaturation of this compound glucosidase, an enzyme that acts on this compound, was monitored using CD at 230 nm to follow the conformational unfolding of the protein. plos.orgplos.org While direct CD analysis of this compound itself is less common due to the nature of its chromophores, its interaction with other molecules can induce measurable CD signals.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for investigating the structure of materials at the nanoscale (1-1000 nm). springernature.comnih.gov These methods are particularly useful for studying the size, shape, and arrangement of this compound chains and their aggregates in solution. science.govresearchgate.net

SAXS has been employed to study the low-resolution structure and conformational changes of soluble proteins that interact with this compound, such as the maltose- or this compound-binding protein. springernature.com In situ SAXS has also been used to monitor the nucleation and growth of silver nanoparticles within this compound supramolecular structures, revealing the role of the this compound matrix in controlling particle size and distribution. osti.gov The analysis of SAXS data can define global structural parameters and oligomeric states. science.gov

SANS provides similar structural information but has the advantage of being able to use deuterium (B1214612) contrast variation to highlight specific components within a complex system. nih.govcas.cz This technique has been used to study the hierarchical structure of fibrous calcium caseinate, where the addition of this compound was found to influence the anisotropy of the material. researchgate.netresearchgate.net SANS experiments on calcium caseinate dispersions revealed that the addition of this compound can affect the formation of micro-fibers. researchgate.net

Polydispersity Index (PDI) Assessment and its Structural Implications

The Polydispersity Index (PDI) is a measure of the heterogeneity of a sample in terms of molecular mass distribution. tandfonline.comtandfonline.com It is calculated as the ratio of the weight average molecular weight (Mw) to the number average molecular weight (Mn). A PDI value of 1.0 indicates a monodisperse sample, where all molecules have the same mass. Higher PDI values signify a broader distribution of molecular masses. jyoungpharm.org

Maltodextrins are inherently polydisperse materials, with PDI values reported to range from 5 to 12. researchgate.netcapes.gov.br This high polydispersity arises from the random nature of the starch hydrolysis process used in their production. The PDI has significant implications for the physicochemical and functional properties of this compound.

Size exclusion chromatography (SEC) is a common technique used to determine the molecular weight distribution and PDI of maltodextrins. researchgate.netcapes.gov.br Studies have shown that some commercial maltodextrins exhibit a bimodal molecular weight distribution, consisting of both high and low molecular weight oligosaccharides. researchgate.netcapes.gov.br This bimodality can lead to distinct behaviors in terms of properties like hygroscopicity and viscosity. researchgate.netcapes.gov.br For example, a this compound with a DE of 7 was found to have a low PDI of 1.6, while another with a different manufacturing source had a PDI as high as 8.4, suggesting a bimodal distribution. tandfonline.comtandfonline.com

Table 2: Polydispersity Index of Commercial Maltodextrins

This compound Sample Dextrose Equivalent (DE) Polydispersity Index (PDI)
Supplier C, Sample 1 7 1.6
Supplier B, Sample 3 Not specified 8.4
Various 2 - 19 5 - 12

Data from referenced studies. tandfonline.comtandfonline.comresearchgate.netcapes.gov.br

Thermal Transition Behavior (Glass Transition) and Structural Stability

Differential Scanning Calorimetry (DSC) Applications

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is widely used to determine the glass transition temperature (Tg) of amorphous materials like this compound. thaiscience.infomdpi.com The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a more rubbery, viscous state.

The Tg of this compound is a critical parameter for its stability and application, particularly in food and pharmaceutical products, as it relates to properties like stickiness, caking, and shelf life. thaiscience.infotandfonline.com The Tg of this compound is influenced by its molecular weight (and thus its DE value) and moisture content. thaiscience.infotandfonline.com Generally, Tg increases with increasing molecular weight (decreasing DE) and decreases with increasing moisture content, as water acts as a plasticizer. thaiscience.infotandfonline.comtandfonline.com

DSC studies have shown that the Tg of anhydrous this compound can range from approximately 66°C to 160°C depending on its DE and source. thaiscience.infotandfonline.comproceedings.science For example, one study reported a Tg of 66.4°C for a particular this compound. proceedings.science Another study on spray-dried orange juice powder found that increasing the this compound concentration from 50% to 75% raised the Tg from 66°C to 97°C. tandfonline.com DSC thermograms of this compound can also show endothermic peaks corresponding to water evaporation and melting. A pronounced endothermic peak around 245°C has been attributed to the melting point of the this compound molecule. nih.gov

Table 3: Glass Transition Temperatures (Tg) of this compound under Various Conditions

Sample Description Tg (°C) Reference
This compound (unspecified DE) 66.4 proceedings.science
50% this compound in orange juice powder 66 tandfonline.com
75% this compound in orange juice powder 97 tandfonline.com
This compound DE 10 (dry matter) ~160 thaiscience.info

Data compiled from various sources.

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric analysis (TGA) is a crucial technique for determining the thermal stability and degradation profile of this compound. The analysis involves monitoring the mass of a sample as it is heated at a constant rate.

Research has identified distinct stages of thermal degradation for this compound. A typical TGA curve shows an initial mass loss at temperatures between 70°C and 110°C, which is attributed to the evaporation of water, accounting for approximately 3.5% to 7% of the total mass. mdpi.comnih.gov Following this dehydration phase, a more significant thermal event occurs in the range of 200°C to 350°C, leading to a mass loss of about 65% to 70%. mdpi.comnih.gov This second stage is associated with the thermal decomposition of the long molecular chains of the polymer, as well as polymerization and isomerization reactions that involve dehydration. mdpi.comnih.gov

The onset of this major decomposition (Td Onset) at low water activity has been observed to occur between 163°C and 180°C, with the peak decomposition temperature (Td Peak) around 300°C. mdpi.comnih.gov However, at higher water activity levels, variations in both the onset and peak decomposition temperatures are noted, which is likely due to thermal hydrolysis induced by the increased water content. mdpi.comnih.gov Some studies have reported the degradation process beginning above approximately 200°C. researchgate.netsymbiosisonlinepublishing.com In some this compound-based systems, three stages of thermal degradation have been observed, with the first stage being dehydration up to 164°C, the second involving depolymerization and thermal degradation of the wall material between 194.71°C and 372.00°C, and a third stage at higher temperatures. symbiosisonlinepublishing.comnih.gov

Thermal Degradation Stages of this compound
Temperature Range (°C)Mass Loss (%)Associated Thermal EventReference
70-1103.5-7Water Evaporation mdpi.comnih.gov
200-35065-70Thermal decomposition, polymerization, and isomerization mdpi.comnih.gov
197-268N/ADegradation of urethane (B1682113) linkage (in this compound-based polyurethanes) nih.gov
268-380N/ADecomposition of this compound and polyurethane components nih.gov
400-505N/ADegradation of stable structures formed during heating nih.gov

Crystalline and Amorphous Domains within this compound Structures (e.g., X-ray Diffraction)

X-ray diffraction (XRD) is an essential analytical tool for investigating the solid-state structure of this compound, distinguishing between its crystalline and amorphous regions. The resulting diffraction pattern provides insights into the molecular arrangement of the material.

Most studies indicate that this compound produced by spray-drying is predominantly amorphous. nih.govresearchgate.net This is characterized by a broad, diffuse peak in the XRD diffractogram, typically around a 2θ angle of 18° or 20°. nih.gov The absence of sharp, well-defined peaks confirms the lack of a highly ordered, long-range crystalline structure. tandfonline.comtandfonline.com

However, some this compound samples can exhibit a degree of crystallinity. tandfonline.comtandfonline.comdntb.gov.ua For instance, this compound obtained through acid hydrolysis may show a partially crystallized structure, with a calculated crystallinity index ranging from 0.66 to 0.72 in some commercial samples. tandfonline.comdntb.gov.ua In contrast, this compound produced via enzymatic cleavage tends to be amorphous. dntb.gov.ua When crystallinity is present, diffraction peaks can be observed at various 2θ angles, such as 19.1°, 33.3°, and 43.9°, or 20.0°, 34.8°, and 43.3°. tandfonline.comtandfonline.com The presence of certain sugars and other components can also influence the crystallinity. scribd.com

The degree of crystallinity can also be influenced by the addition of other substances. For example, when mixed with sweet potato starch, this compound was found to enhance the relative crystallinity of the mixture at certain concentrations. mdpi.com Specifically, the relative crystallinity increased from 25.48% to 29.49% as the this compound content rose from 0.5% to 2.0%. mdpi.com The crystal structure of this compound can be categorized into A-type and B-type allomorphs, which differ in their double helix arrangements and can be identified by their distinct PXRD patterns. optica.org

X-ray Diffraction Peaks and Crystallinity of this compound
Sample TypeCharacteristic Peaks (2θ)CrystallinityReference
Spray-dried this compoundBroad peak around 18° or 20°Amorphous nih.gov
Commercial Maltodextrins (various sources)19.1°, 33.3°, 43.9°; 20.0°, 34.8°, 43.3°; 19.2°, 34.5°, 44.0°Partially crystalline (Index: 0.66-0.72) tandfonline.comtandfonline.com
This compound with Sweet Potato Starch (0.5% MD)15.33°, 16.96°, 22.10°, 23.97°25.48% mdpi.com
This compound with Sweet Potato Starch (2.0% MD)15.33°, 16.96°, 22.10°, 23.97°29.49% mdpi.com
This compound obtained by acid hydrolysisN/APartially crystallized (28%) dntb.gov.ua
This compound obtained by enzymatic hydrolysisN/AAmorphous dntb.gov.ua

Morphological and Microstructural Analysis (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography and morphology of this compound particles. The shape, size, and surface features of these particles are influenced by the production process, particularly the drying conditions.

This compound particles produced by spray-drying often exhibit a spherical shape. tandfonline.comchemijournal.com However, the surface can vary from smooth to wrinkled or dented. tandfonline.comresearchgate.net The degree of surface wrinkling is often correlated with the drying temperature; lower temperatures tend to produce more wrinkled surfaces. tandfonline.comresearchgate.net For instance, drying at 110/74°C (inlet/outlet) results in a higher degree of wrinkling compared to drying at 200/173°C. tandfonline.com

The dextrose equivalent (DE) of the this compound also plays a role in its morphology. tandfonline.com this compound with a low DE (e.g., DE6) tends to form spherical particles, sometimes with smooth undulations. tandfonline.com In contrast, higher DE maltodextrins (e.g., DE21 and DE38) are more likely to be wrinkled. tandfonline.com The size of the particles can also be affected by processing parameters, with higher drying temperatures and atomization pressures leading to smaller particles. tandfonline.com

Agglomeration of particles is another common feature observed in SEM images, where smaller particles cluster together. tandfonline.comchemijournal.com The shape of the particles can also be described as globular, and in some cases, smaller particles appear to be encapsulated by larger ones. tandfonline.com In some preparations, the particles can have irregular shapes with uneven edges. aip.org When used as a coating agent, the morphology of the final product often reflects the non-uniform shape of the this compound itself. aip.org

Morphological Characteristics of this compound Particles
This compound Type/Processing ConditionParticle MorphologyReference
Spray-driedSpherical, wrinkled, or dented surfaces tandfonline.comresearchgate.net
Low DE (e.g., DE6)Mainly spherical, some with smooth undulations tandfonline.com
High DE (e.g., DE21, DE38)Predominantly wrinkled tandfonline.com
Low drying temperature (e.g., 110/74°C)Higher degree of surface wrinkling tandfonline.com
Globular particles, some encapsulating smaller onesWrinkled surfaces, small agglomerated structures tandfonline.com
Spray-freeze driedSpherical, sometimes slightly aggregated, with regular pore structures iiste.org

Functional Properties and Underlying Mechanisms in Non Biological Systems

Maltodextrin as a Bulking Agent and Carrier Material in Industrial Formulations

This compound is frequently employed as a bulking agent and carrier in numerous industrial formulations due to its neutral taste, high solubility in water, and ability to modify the physical properties of materials. mdpi.commdpi.com

Influence on Material Density and Porosity

The incorporation of this compound into a formulation can significantly influence the bulk density and porosity of the final product. Generally, an increase in this compound concentration can lead to a decrease in the bulk density of powders. This is attributed to the formation of a less dense and more porous structure as this compound helps to create air voids during processes like spray drying. cabidigitallibrary.orgscielo.br For instance, in the production of spray-dried oat "milk" powder, the addition of this compound (from 0% to 10%) resulted in a decrease in bulk density for both spray-dried and freeze-dried samples. foodandnutritionjournal.org

However, in some cases, higher concentrations of this compound have been observed to increase bulk density. This is because this compound, having a high density itself, can penetrate the interparticle spaces, leading to a more compact particle packing. cabidigitallibrary.orgdrexel.edu For example, in the production of coconut sugar powder, increasing this compound concentrations led to an increase in the powder's bulk density. cabidigitallibrary.org The Dextrose Equivalent (DE) of this compound also plays a role; powders made with higher DE maltodextrins have been reported to have lower bulk density. nih.gov

Interactive Data Table: Effect of this compound on Powder Density
ProductDrying MethodThis compound Concentration (%)Bulk Density ( kg/m ³)Tapped Density ( kg/m ³)Reference
Oat "Milk" PowderSpray-Dried0381.33 ± 3.21480.66 ± 9.01 foodandnutritionjournal.org
Oat "Milk" PowderSpray-Dried5342.5 ± 5.50412.5 ± 10.5 foodandnutritionjournal.org
Oat "Milk" PowderSpray-Dried10335.3 ± 4.50384.0 ± 14.18 foodandnutritionjournal.org
Oat "Milk" PowderFreeze-Dried0301.0 ± 3.60340.0 ± 10.40 foodandnutritionjournal.org
Oat "Milk" PowderFreeze-Dried5275.0 ± 7.21310.0 ± 8.54 foodandnutritionjournal.org
Oat "Milk" PowderFreeze-Dried10261.0 ± 9.81292.0 ± 5.13 foodandnutritionjournal.org
Sweet Orange Juice PowderSpray-Dried1:0.5 (Juice Solids:this compound)0.416 g/mL- scielo.brresearchgate.net
Sweet Orange Juice PowderSpray-Dried1:1.5 (Juice Solids:this compound)0.241 g/mL- scielo.brresearchgate.net

Application in Powdered Systems and Granulation Technologies

This compound is a key excipient in various granulation technologies, which are processes that cause fine powders to adhere and form larger particles called granules. This improves the flowability, compressibility, and content uniformity of powdered materials. freundglobal.com

In high-shear wet granulation (HSWG) , this compound acts as a binder. scilit.commdpi.com For instance, in the granulation of a probiotic powder, the addition of resistant this compound resulted in granules with a narrower particle size distribution and improved flowability. mdpi.comresearchgate.net A study comparing different DE maltodextrins (5, 10, and 18 DE) as binders for acetaminophen (B1664979) found that the lower DE this compound (5 DE), which has a higher viscosity, appeared to be the strongest binder, especially in the high shear process. freundglobal.com

Roller compaction is a dry granulation method where powder is compressed between two counter-rotating rollers to form a ribbon, which is then milled into granules. pharmaexcipients.com this compound has been investigated as a binder in this process. mdpi.comdrexel.edu One study found that roller compacted this compound granules exhibited better flowability compared to those produced by fluidized bed granulation. researchgate.net However, another study comparing roller compaction with moisture-activated dry granulation (MADG) and hot-melt extrusion found that roller compaction of an acetaminophen formulation with this compound resulted in poor content uniformity and inconsistent particle size. pharmaexcipients.com

Moisture-activated dry granulation (MADG) is another technique where a small amount of water is used to activate a binder. In a comparative study, MADG with this compound as a binder produced uniform granules and acceptable content uniformity for an acetaminophen formulation. pharmaexcipients.com

Encapsulation Mechanisms and Performance

This compound is a widely used wall material in the encapsulation of active compounds, protecting them from degradation and controlling their release. mdpi.comfrontiersin.orgmdpi.com Its popularity stems from its high water solubility, low viscosity at high concentrations, neutral flavor, and good protection against oxidation. mdpi.com

Microencapsulation and Nanoencapsulation Techniques for Active Compounds (non-drug)

Microencapsulation and nanoencapsulation are processes where tiny particles or droplets are surrounded by a coating, or wall material, to create small capsules. medcraveonline.com this compound is a common wall material in these techniques, particularly in spray drying.

Spray drying is the most common technique for encapsulation with this compound. mdpi.com In this process, an emulsion or suspension containing the active compound and this compound is atomized into a hot air stream, causing the rapid evaporation of water and the formation of a protective this compound shell around the active core. researchgate.net This technique has been successfully used to encapsulate a variety of non-drug active compounds, including:

Flavor oils: Lemon oil, ginger essential oil, and fish oil have been encapsulated using this compound, often in combination with other materials like gum arabic or whey protein isolate, to improve their stability and handling. mdpi.comprimescholars.comtandfonline.com

Phenolic compounds: Extracts from sources like sugarcane bagasse, native potatoes, and Opuntia atropes have been nanoencapsulated using this compound to protect their antioxidant properties. researchgate.netmdpi.commdpi.com

Nanoencapsulation using techniques like nano spray drying allows for the production of particles in the nanometer range. For example, an extract of Opuntia atropes was nanoencapsulated with this compound, resulting in particles with a size of 154.77 nm. researchgate.net Similarly, roselle extract was nanoencapsulated with a combination of inulin, chitosan, and this compound, producing particles around 411.1 nm. myfoodresearch.com

Retention and Controlled Release Kinetics of Encapsulated Substances

A key function of encapsulation is to retain the active compound within the capsule and control its release. The efficiency of this process is often measured by encapsulation efficiency (EE) , which is the percentage of the active compound that is successfully entrapped within the capsules.

The EE can be influenced by the type of this compound (DE value) and the formulation. For instance, in the encapsulation of fish oil, increasing the DE of this compound from 11 to 19 and 25 increased the oil encapsulation efficiency from 74% to about 90%. tandfonline.com Conversely, some studies have shown that lower DE maltodextrins can lead to higher retention of certain compounds. nih.gov

The release of the encapsulated substance is a critical performance parameter. The release can be triggered by various mechanisms, including diffusion, swelling, degradation, or changes in pH or temperature. medcraveonline.combohrium.com In a study on the release of bioactive compounds from encapsulated laurel infusions, both the drying temperature and the feed rate during spray drying influenced the release of the core material. mdpi.com The release kinetics of encapsulated red ginger oleoresin from this compound-carrageenan microcapsules were found to follow Korsmeyer-Peppas and Peppas-Shalin models, indicating a combination of diffusion and anomalous transport mechanisms. researchgate.net

Interactive Data Table: Encapsulation Efficiency with this compound
Active CompoundWall Material(s)Encapsulation TechniqueEncapsulation Efficiency (%)Reference
Fish OilThis compound (DE 11) + Sodium CaseinateSpray Drying74 tandfonline.com
Fish OilThis compound (DE 19) + Sodium CaseinateSpray Drying~90 tandfonline.com
Fish OilThis compound (DE 25) + Sodium CaseinateSpray Drying~90 tandfonline.com
Lemon OilGum Arabic + this compound + Modified Starch (1:1:1)Spray Drying77.79 primescholars.com
Pequi OilThis compound (100%)Spray Drying84.20 scielo.br
Pequi OilGum Arabic (100%)Spray Drying79.17 scielo.br
Opuntia atropes ExtractThis compoundNano Spray Drying55.69 researchgate.net
Roselle ExtractInulin + Chitosan + this compoundNano Spray Drying60.31 - 77.13 myfoodresearch.com
Sugarcane Bagasse PhenolicsThis compound + Gum ArabicFreeze-Drying- mdpi.com
Red Ginger OleoresinThis compound + Carrageenan (2:1)Spray Drying78.6 researchgate.net

Impact on Stability and Shelf-Life Extension of Material Systems

Encapsulation with this compound significantly enhances the stability and extends the shelf-life of sensitive active compounds by protecting them from environmental factors such as oxygen, light, and moisture. frontiersin.orgnih.gov

The low hygroscopicity of this compound helps to reduce the water activity and moisture content of dried powders, which is crucial for preventing microbial growth and degradative chemical reactions. foodandnutritionjournal.orgfrontiersin.org For example, the moisture content of freeze-dried soybean oil body microcapsules decreased from 3.22% to 1.49% with an increasing this compound addition ratio, leading to improved storage stability. frontiersin.org

This compound's ability to form a protective barrier is particularly effective against oxidation. In the encapsulation of fish oil, microcapsules prepared with higher DE maltodextrins (DE 19 and 25) showed lower peroxide values during storage at 60 °C compared to those with a lower DE (DE 11), indicating better oxidative stability. tandfonline.com Similarly, the encapsulation of soybean oil bodies with this compound significantly improved their thermal and oxidative stability. frontiersin.org A study on encapsulated sugarcane bagasse extracts showed that the total phenolic content of the microencapsulated extracts remained stable over 30 days of storage, unlike the unencapsulated extract. mdpi.comresearchgate.net This protective effect directly translates to a longer shelf-life for the material system. frontiersin.orgnih.gov

Film-Forming and Coating Properties of this compound

This compound's ability to form films and coatings is a key functional property. These films can act as carriers for active ingredients and provide protective barriers. The efficacy of these films is largely determined by their mechanical and barrier properties.

Mechanical Properties of this compound Films: Tensile Strength, Elongation

The mechanical integrity of this compound films is crucial for their performance during handling, packaging, and application. Key parameters used to evaluate these properties are tensile strength (TS) and elongation at break (EAB). Tensile strength indicates the maximum stress a film can withstand before breaking, while elongation at break measures its flexibility and ability to stretch. mdpi.com

The mechanical properties of this compound films are influenced by several factors, including the dextrose equivalent (DE) of the this compound, the presence of plasticizers, and the incorporation of other polymers. Maltodextrins with a lower DE value, and consequently higher average molecular weight, tend to produce films that are stiffer and less ductile. bham.ac.uknih.govresearchgate.net For instance, placebo films made with this compound DE 6 have been shown to be stiffer than those made with DE 12. bham.ac.ukacs.org Plasticizers, such as glycerol (B35011), are often added to improve film flexibility. Increasing the concentration of glycerol typically leads to a decrease in tensile strength and elastic modulus, while increasing the elongation at break. fao.orgtandfonline.com

The combination of this compound with other biopolymers also significantly affects the mechanical properties of the resulting films. For example, incorporating this compound into soy protein isolate films has been studied, yielding films with specific tensile strengths and elongation values. bham.ac.uk Similarly, agar (B569324)/maltodextrin films, sometimes combined with hydrophobic agents like beeswax, have demonstrated a range of mechanical properties. In one study, an agar/maltodextrin-beeswax-glycerol monostearate film exhibited a tensile strength of 26.79 MPa and an elongation at break of 31.83%. maxapress.com The addition of this compound to alginate-based films has also been shown to affect their tensile strength. wur.nl

Interactive Table: Mechanical Properties of this compound-Containing Films

Film Composition Tensile Strength (MPa) Elongation at Break (%) Reference
Soy Protein Isolate / this compound ~1.14–1.96 ~25.6–34.7 bham.ac.uk
Agar / this compound / Beeswax (20%) - 240% higher than film without beeswax researchgate.net
Agar / this compound / Beeswax / Glycerol Monostearate 26.79 31.83 maxapress.com
This compound (DE 6) - Placebo Stiffer than DE 12 Less ductile than DE 12 bham.ac.ukacs.org
This compound / Glycerol (Optimized) 0.25 113.25 tandfonline.com

Barrier Properties of this compound Coatings: Oxygen and Moisture Permeability

This compound coatings are often employed to provide a barrier against environmental factors, primarily oxygen and moisture, thereby extending the shelf life of coated products. The effectiveness of these barriers is quantified by oxygen permeability (OP) and water vapor permeability (WVP).

Generally, polysaccharide-based films like those made from this compound are good barriers to oxygen due to the formation of hydrogen bonds between polymer chains, which creates a dense network structure. tandfonline.com However, their hydrophilic nature often results in higher water vapor permeability. tandfonline.com The barrier properties of this compound films can be significantly influenced by their composition and the surrounding environmental conditions.

The incorporation of hydrophobic substances, such as lipids and waxes, into this compound-based films is a common strategy to improve their moisture barrier properties. researchgate.netresearchgate.net For example, agar/maltodextrin emulsion films incorporating beeswax or liquid paraffin (B1166041) have shown significantly reduced water vapor and oxygen permeability. researchgate.net One study found that an agar/maltodextrin film with 10% beeswax achieved a water vapor permeability of 6.86 × 10⁻¹³ g·m⁻¹·s⁻¹·Pa⁻¹, while a film with 10% liquid paraffin had an oxygen permeability of 1.17 × 10⁻¹⁷ cm²·s⁻¹·Pa⁻¹. researchgate.net

The relative humidity of the environment plays a crucial role in the water vapor permeability of this compound coatings. As the relative humidity gradient increases, the WVP of the films also tends to increase, which is attributed to the plasticizing effect of water. bham.ac.uknih.govnih.gov The composition of the coating, such as the concentration of the dispersed phase in an emulsion coating, also affects WVP. nih.govnih.gov Furthermore, combining this compound with other polymers like hydroxypropyl cassava starch and agar can lead to decreased water vapor and oxygen permeability. researchgate.net

Interactive Table: Barrier Properties of this compound-Based Films/Coatings

Film/Coating Composition Permeability Type Permeability Value Conditions Reference
Agar/Maltodextrin - 10% Beeswax Water Vapor 6.86 × 10⁻¹³ g·m⁻¹·s⁻¹·Pa⁻¹ - researchgate.net
Agar/Maltodextrin - 10% Liquid Paraffin Oxygen 1.17 × 10⁻¹⁷ cm²·s⁻¹·Pa⁻¹ - researchgate.net
Agar/Maltodextrin/Beeswax/Glycerol Monostearate Water Vapor 7.64 × 10⁻¹³ g·m⁻¹·s⁻¹·Pa⁻¹ - maxapress.com
Agar/Maltodextrin/Beeswax/Glycerol Monostearate Oxygen 3.82 × 10⁻¹⁷ cm²·s⁻¹·Pa⁻¹ - maxapress.com
This compound Emulsion Coating Water Vapor Increased from 23.4 to 45.3 g·mm/kPa·d·m² Dispersed phase reduced from 0.20 to 0.10 nih.govnih.gov
Hydroxypropyl Cassava Starch / Agar / this compound Water Vapor Decreased by 25% - researchgate.net

Rheological Behavior of this compound Solutions and Gels

The rheological properties of this compound in aqueous systems are fundamental to its function as a thickener, gelling agent, and texture modifier. These properties are dictated by the molecular characteristics of the this compound, its concentration, and interactions with other components in the system.

Viscosity Modification and Thickening Mechanisms

This compound is widely used to increase the viscosity of aqueous solutions, acting as a thickening and bulking agent. researchgate.net The thickening effect is primarily due to the hydrodynamic volume occupied by the hydrated this compound polymers and the friction between these molecules. The viscosity of this compound solutions is highly dependent on the dextrose equivalent (DE). Generally, maltodextrins with a lower DE, which have a higher average molecular weight and longer polymer chains, exhibit higher viscosity at the same concentration. mdpi.comnih.govresearchgate.net This is because the longer chains have a greater capacity for entanglement and intermolecular interaction.

Gelation Characteristics and Network Formation Mechanisms

At sufficiently high concentrations (typically 10-20% and above), this compound solutions can undergo gelation, forming a three-dimensional network that entraps water. bham.ac.ukresearchgate.net The mechanism of gelation involves the association of the linear amylose (B160209) and the outer linear chains of amylopectin (B1267705) components of this compound. researchgate.net Upon cooling a heated solution, these chains, particularly the longer ones, form double-helical structures which then aggregate to create junction zones. These aggregates are interconnected by longer, more flexible chains, resulting in a continuous, space-filling network. bham.ac.ukresearchgate.nettandfonline.com

The strength and texture of this compound gels are influenced by several factors. Higher concentrations of this compound lead to stronger, more solid, and often brittle gels. bham.ac.uk Temperature also plays a critical role; gelation at lower temperatures generally results in stronger and more crumbly gels, which corresponds to a network with a greater number of hydrogen bonds and a higher melting enthalpy. bham.ac.ukbham.ac.uk The rate of cooling and the final holding temperature can impact the rate of gel formation, though some studies suggest a minimal effect on the final gel strength. bham.ac.uk The DE value of the this compound also influences gelation, with lower DE maltodextrins having better gel-forming properties. researchgate.net

Shear-Thinning and Thixotropic Behavior in Dispersions

This compound solutions and the emulsions they stabilize typically exhibit non-Newtonian, shear-thinning (or pseudoplastic) behavior. tandfonline.commaxapress.comresearchgate.netmaxapress.com This means that their apparent viscosity decreases as the applied shear rate increases. This behavior is attributed to the alignment of the polymer chains in the direction of flow under shear, which reduces their resistance to movement. When the shear force is removed, the molecules can return to a more random, entangled state, and the viscosity increases.

In addition to shear-thinning, some this compound dispersions can exhibit thixotropy, which is a time-dependent decrease in viscosity under constant shear, followed by a gradual recovery when the shear is removed. researchgate.net This behavior is related to the breakdown and reformation of the internal structure of the dispersion. The thixotropic properties of this compound-based systems can be complex, and in some cases, the behavior can switch between thixotropy (shear-thinning over time) and rheopexy (shear-thickening over time) depending on factors like concentration and the applied shear conditions. researchgate.net Emulsions stabilized with this compound may transition from shear-thinning to thixotropic behavior as the concentration of the dispersed oil phase increases. researchgate.net

Cryoprotective and Lyoprotective Properties of this compound

This compound is widely recognized for its ability to protect biological materials from the stresses of freezing (cryoprotection) and drying (lyoprotection). This protective capacity is attributed to several underlying mechanisms.

Preferential Solute Exclusion and Reduced Water Mobility Mechanisms

During freezing, the formation of ice crystals can cause significant damage to cellular structures. This compound mitigates this damage through a mechanism known as preferential solute exclusion. In this process, this compound molecules are preferentially excluded from the surface of macromolecules, leading to the formation of a stabilizing solvent layer. uni-muenchen.de As water freezes, the concentration of this compound in the unfrozen portion of the solution increases, which further enhances its protective effect by increasing the viscosity of the solution and reducing water mobility. google.comgoogle.com This reduction in molecular mobility helps to prevent degradative reactions and maintain the structural integrity of the protected substance. google.comgoogle.com

Similarly, during lyophilization (freeze-drying), this compound helps to preserve the structure of dehydrated materials by replacing the water molecules that are removed. This "water replacement" hypothesis suggests that this compound forms hydrogen bonds with the dried material, effectively serving as a water substitute and preventing denaturation. acs.org The formation of a glassy, amorphous matrix by this compound during drying also plays a crucial role in stabilization. researchgate.net This glassy state kinetically limits degradative reactions, thereby enhancing the long-term stability of the lyophilized product. researchgate.net

Stabilization of Biological Macromolecules and Cellular Systems (non-human, in vitro models)

The cryoprotective and lyoprotective properties of this compound have been demonstrated in various non-human, in vitro models. For instance, this compound has been shown to protect enzymes like lactate (B86563) dehydrogenase from inactivation during freeze-drying. mdpi.com It has also been used to stabilize nanoparticles and liposomes during freezing and lyophilization. uni-muenchen.demdpi.com

In cell-free expression systems, this compound, in combination with other protectants like PEG-8000, has been shown to improve the stability of the system after drying. acs.org Studies on the enzyme tyrosine hydroxylase have shown that this compound nanoparticles can prevent aggregation and improve the stability of the enzyme in vitro. uib.no Specifically, a 1:1 weight-to-weight ratio of tyrosine hydroxylase to this compound nanoparticles was found to be effective in preventing aggregation. uib.no

Emulsifying and Stabilizing Capabilities in Disperse Systems

This compound is frequently used as a stabilizer in oil-in-water (o/w) emulsions. Its stabilizing effect is largely dependent on its DE value and concentration. Maltodextrins with a lower degree of depolymerization (lower DE value) are generally more effective at stabilizing emulsions. mdpi.comresearchgate.net This is because longer polymer chains can form a more robust network in the continuous phase, increasing viscosity and preventing the coalescence of oil droplets. researchgate.net

The type of starch from which the this compound is derived also influences its emulsifying properties. For example, this compound prepared from distarch phosphate (B84403) has been shown to be a more effective stabilizer than that prepared from acetylated starch. mdpi.comresearchgate.net In some cases, this compound can act synergistically with other emulsifiers, such as Tween 80, to enhance emulsion stability. mdpi.comnih.gov Research suggests that in such combined systems, Tween 80 may adsorb to the oil droplet surface as an inner layer, while esterified this compound forms an outer layer, providing steric stabilization. nih.gov

This compound Type (by modification)DE ValueEmulsion StabilityRheological Properties
Distarch phosphate-based6High stability at low concentrationsPredominantly elastic, forms strong gel
Acetylated distarch adipate-based6Moderate stabilityPredominantly elastic
Acetylated starch-based6Low stability-
Source: mdpi.comresearchgate.net

Water Sorption Isotherms and Water Activity Control

The water sorption isotherm of a material describes the relationship between its moisture content and the surrounding water activity (a_w) at a constant temperature. This compound exhibits a sigmoidal (Type II) sorption isotherm, which is typical for high-carbohydrate materials. researchgate.netresearchgate.net This means that at low water activities, the water content increases slowly, while at high water activities, it rises steeply. researchgate.net

This compound is effective in controlling water activity in food systems, which is crucial for maintaining product quality and stability. pan.plfoodandnutritionjournal.org By binding free water, this compound reduces the water activity, thereby inhibiting microbial growth and slowing down deteriorative chemical reactions. foodandnutritionjournal.org For instance, the addition of this compound to noni pulp powder was found to increase the critical water activity at which the powder remains in a stable glassy state, thus preventing stickiness. researchgate.net

This compound DE ValueMonolayer Water Content (g H₂O/100g solid) - BET ModelMonolayer Water Content (g H₂O/100g solid) - GAB Model
5--
10--
15--
20--
25--
Source: researchgate.netchem-soc.si

Anti-Caking and Flow Aid Functionalities in Particulate Systems

This compound is commonly used as an anti-caking agent and flow aid in powdered products. qnutrapharma.comrjpbcs.comgoogle.com Its ability to prevent caking is attributed to its low hygroscopicity and its capacity to absorb moisture from the surrounding environment, thus reducing the stickiness of the powder particles. foodandnutritionjournal.orgrjpbcs.com

The addition of this compound can improve the flowability of powders by reducing inter-particle cohesion. foodandnutritionjournal.org However, the effectiveness of this compound as a flow aid can depend on its concentration. While lower concentrations (e.g., 5%) have been shown to improve the flowability of oat "milk" powders, higher concentrations (e.g., 10%) can sometimes lead to increased moisture absorption and particle clumping, which hinders flow. foodandnutritionjournal.org

In some applications, this compound is used in conjunction with other anti-caking agents, such as tricalcium phosphate, to achieve optimal flow properties. rjpbcs.comtandfonline.com The bulk density of a powder, which is an indicator of its flowability and packaging requirements, can also be influenced by the addition of this compound. rjpbcs.com

ProductThis compound ConcentrationEffect on Flowability
Oat "milk" powder5%Improved flowability, reduced Carr index
Oat "milk" powder10%Hindered flow due to moisture absorption and clumping
Papaya powder25-45% (with/without other agents)Reduced caking, improved stability
Mango powderOptimized levels with TCPReduced stickiness and caking
Source: foodandnutritionjournal.orgrjpbcs.comtandfonline.com

Interactions of Maltodextrin with Other Systems and Biomolecules

Maltodextrin-Protein Interactions in Model Systems

The interaction between this compound and proteins is a subject of significant interest in food science and technology, as it can lead to improved functional properties of both macromolecules. These interactions are primarily studied in model systems to understand the fundamental mechanisms at play.

Effects on Protein Conformation and Stability (non-human, in vitro studies)

In in vitro settings, this compound has been shown to influence the conformation and stability of various proteins. The conjugation of proteins with polysaccharides like this compound can enhance their functional properties, such as heat stability and solubility. wur.nl For instance, the Maillard reaction, a form of non-enzymatic browning, can be used to covalently link proteins and polysaccharides. wur.nl This process can be accelerated by heat and does not require additional chemicals. wur.nl

Studies on whey protein isolate (WPI) have demonstrated that its conjugation with this compound can lead to a more flexible protein structure, characterized by an increase in random coil content. acu.edu.au This alteration in conformation can contribute to improved functional characteristics. Similarly, research on soy protein isolate (SPI) has shown that grafting with this compound leads to a decrease in α-helix, β-sheet, and β-turn structures, with a corresponding increase in unordered coils. sci-hub.se This structural change is associated with a shielding effect from the polysaccharide chain. sci-hub.se

This compound can also act as a thermal protectant for sensitive proteins. researchgate.net It is thought to interact with protein molecules through the formation of liquid bridges in solution, which can lead to the generation of coarser particles upon drying and contribute to thermal stability. researchgate.net Furthermore, this compound can stabilize proteins during processes like freeze-drying by providing a hydrogen-bonding network that helps maintain the protein's three-dimensional structure. mdpi.com

The stability of proteins is also influenced by the presence of this compound. For example, this compound can act as a crowding agent, promoting protein stability by reducing protein-protein interactions through the excluded volume effect. nih.gov This means that the this compound molecules occupy space, limiting the volume available for protein molecules and thus reducing the likelihood of aggregation. nih.gov

Formation of Protein-Polysaccharide Complexes and Conjugates

The formation of protein-polysaccharide complexes and conjugates is a key strategy for modifying and enhancing the functional properties of food ingredients. annualreviews.org These complexes can be formed through either physical interactions or covalent bonding. annualreviews.org

Covalent conjugates between proteins and this compound are most commonly formed through the Maillard reaction, which occurs under controlled conditions of temperature, pH, and moisture. annualreviews.orgmdpi.com This reaction involves the covalent attachment of the reducing end of the this compound to the amino groups of the protein, particularly the ε-amino group of lysine (B10760008) residues. mdpi.com The formation of these conjugates can be achieved through either dry-heating or wet-heating methods. mdpi.com The dry-heating method involves incubating a freeze-dried mixture of the protein and polysaccharide, while the wet-heating method involves heating an aqueous solution of the two biopolymers. acu.edu.aumdpi.com The wet-heating method is often considered more efficient as it maximizes the contact between the reacting molecules, potentially reducing the required heating time. acu.edu.au

The successful formation of these conjugates has been confirmed using techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which shows the appearance of new, higher molecular weight bands corresponding to the protein-polysaccharide conjugate. researchgate.netnih.gov The degree of conjugation can be influenced by factors such as the ratio of protein to polysaccharide, pH, and reaction time. acu.edu.auresearchgate.net

These conjugates often exhibit improved functional properties compared to the individual components. For example, whey protein-maltodextrin conjugates have been shown to be effective emulsifiers. researchgate.net Similarly, conjugating pea protein isolate with this compound has been found to significantly improve its solubility and emulsifying properties. acu.edu.au The improved functionality is often attributed to the combined properties of both the protein and the polysaccharide, such as the surface activity of the protein and the steric stabilization provided by the polysaccharide.

This compound-Lipid Interactions and Their Modulating Effects

This compound's interactions with lipids are crucial in various food applications, particularly in the formation and stabilization of emulsions and the encapsulation of hydrophobic compounds.

Emulsion Stabilization Mechanisms via Interfacial Interactions

This compound itself has limited emulsifying capacity due to its hydrophilic nature. mdpi.comperfumerflavorist.com However, it plays a significant role as a stabilizer in oil-in-water emulsions. nih.govnih.gov Its primary mechanism of stabilization is by increasing the viscosity of the aqueous continuous phase, which slows down the movement of oil droplets and inhibits coalescence. nih.gov

In some cases, this compound can be chemically modified to enhance its surface activity. For example, esterified maltodextrins, created by reacting this compound with fatty acids, possess both hydrophilic (this compound) and hydrophobic (fatty acid alkyl chain) parts. nih.gov This amphiphilic nature allows them to adsorb at the oil-water interface, with the hydrophobic part anchoring to the oil droplet and the hydrophilic part extending into the aqueous phase, providing steric stabilization. nih.gov

Furthermore, in multilayer emulsions, this compound can act as a cryoprotectant, protecting the emulsion from destabilization during freeze-thaw cycles. conicet.gov.ar By reducing the amount of ice formed, it helps to maintain the integrity of the interfacial layer surrounding the oil droplets. conicet.gov.ar

Inclusion Complex Formation with Hydrophobic Compounds

Maltodextrins, particularly those with a high amylose (B160209) content, can form inclusion complexes with hydrophobic molecules. google.comresearchgate.net This process involves the entrapment of the hydrophobic "guest" molecule within the helical cavity of the amylose "host" molecule. researchgate.net This encapsulation is driven by hydrophobic and van der Waals interactions. researchgate.net

This property is widely utilized for the encapsulation of flavors, aromas, and other volatile or sensitive hydrophobic compounds. mdpi.comgoogle.comgoogle.com The formation of these inclusion complexes can protect the encapsulated compounds from degradation due to factors like oxidation, light, and heat. google.comgoogle.com It can also convert liquid or volatile compounds into a more stable and easy-to-handle powder form. google.com

The effectiveness of encapsulation depends on factors such as the dextrose equivalent (DE) of the this compound and the molecular structure of the hydrophobic compound. mdpi.com For instance, maltodextrins derived from legume starches, which have a higher amylose content, have been shown to be particularly effective in encapsulating and protecting hydrophobic compounds against oxidation. google.com The retention of flavor compounds can also be influenced by temperature, with some studies indicating that higher temperatures can enhance hydrophobic interactions and improve retention. mdpi.com

This compound Interactions with Other Polysaccharides and Biopolymers

This compound is frequently blended with other polysaccharides and biopolymers to achieve desired textures, stabilities, and functional properties in food systems. These interactions can be either synergistic or competitive, depending on the specific biopolymers and the environmental conditions.

This compound is often used in conjunction with gums like gum arabic, guar (B607891) gum, and xanthan gum. mdpi.comperfumerflavorist.comtandfonline.com In flavor encapsulation, for example, while this compound is a good carrier material due to its low viscosity and high solubility, it has poor emulsifying properties. mdpi.comperfumerflavorist.com Blending it with gum arabic, which is an excellent emulsifier, can create a more effective encapsulation matrix with improved flavor retention and emulsion stability. mdpi.comperfumerflavorist.com Studies have shown that mixtures of this compound, gum arabic, and modified starch can be optimized to create superior encapsulation systems. perfumerflavorist.comresearchgate.net

The interaction between this compound and other polysaccharides can also affect the rheological properties of food systems. In aqueous solutions, mixtures of this compound and other polysaccharides like dextran (B179266) can lead to phase separation at higher concentrations due to thermodynamic incompatibility between the different biopolymers. purdue.edu In contrast, when blended with starches, this compound can influence pasting properties. It has been shown to reduce the retrogradation of amylose, which can help in slowing down the staling of baked goods. researchgate.net

In the context of edible films, this compound can be blended with starch and agar (B569324). researchgate.net The addition of this compound can lead to more miscible and flexible films, and it can increase the solubility of the film. researchgate.net The interactions between these different polysaccharides influence the microstructure, mechanical properties, and barrier characteristics of the resulting film. researchgate.net

This compound also interacts with other biopolymers like gelatin. In water-in-water emulsions, a system containing gelatin and this compound can form two immiscible aqueous phases. acs.org The interaction between disordered gelatin and this compound can promote the conformational ordering of this compound from coils to double helices, which can then aggregate and lead to the formation of a solid phase. acs.org

Interactive Data Table: Interactions of this compound with Other Biomolecules

Interacting BiomoleculeType of InteractionSystem/ApplicationKey FindingsReferences
Whey Protein IsolateCovalent Conjugation (Maillard Reaction)EmulsificationImproved emulsifying properties and heat stability. researchgate.net, nih.gov
Soy Protein IsolateCovalent Grafting (Maillard Reaction)Protein ModificationIncreased solubility and altered secondary structure. sci-hub.se
Lipids (General)Emulsion StabilizationOil-in-Water EmulsionsIncreases viscosity of aqueous phase, acts as a cryoprotectant. nih.gov, conicet.gov.ar
Esterified this compoundInterfacial AdsorptionOil-in-Water EmulsionsActs as an amphiphilic stabilizer. nih.gov
Hydrophobic CompoundsInclusion Complex FormationFlavor EncapsulationProtects volatile compounds from degradation. google.com, mdpi.com
Gum ArabicBlendingFlavor EncapsulationSynergistic effect, improving emulsion stability and flavor retention. mdpi.com, perfumerflavorist.com
StarchBlendingFood SystemsInfluences pasting properties and reduces amylose retrogradation. researchgate.net
GelatinPhase SeparationWater-in-Water EmulsionsInduces conformational changes and aggregation of this compound. acs.org
Sodium AlginateElectrostatic Deposition (in multilayer systems)Multilayer EmulsionsThis compound acts as a cryoprotectant for the WPI-alginate bilayer. conicet.gov.ar

Synergistic and Antagonistic Rheological Effects in Hydrocolloid Blends

A synergistic effect is observed when the combined thickening or gelling effect of this compound and another hydrocolloid is greater than the sum of their individual effects. This can occur due to factors like volume exclusion, where the presence of one polymer effectively concentrates the other, leading to enhanced network formation. For instance, in some systems, the addition of this compound to a hydrocolloid solution can significantly increase the elastic modulus (G') of the resulting gel network. bham.ac.uk The combination of xanthan gum and guar gum with this compound has been noted for its synergistic interactions, resulting in a more viscous and stable solution. nih.govresearchgate.net

Conversely, an antagonistic effect, or a reduction in the expected viscosity, can also occur. This may be due to unfavorable thermodynamic interactions or competition for water, which can hinder the hydration and network-forming capabilities of the primary hydrocolloid. For example, in some starch-based systems, certain hydrocolloids have been found to prevent starch swelling, thereby reducing the peak viscosity. scielo.br

The interaction between this compound and other hydrocolloids is also evident in more complex food matrices. In studies on avocado pulp, this compound was found to modulate rheological properties, with lower concentrations reducing the initial flow barrier and higher concentrations increasing yield stress and viscosity. maxapress.com Similarly, when blended with xyloglucan (B1166014) in wheat flour dough, this compound influenced the rheological properties, affecting parameters like water absorption and dough stability. researchgate.net The specific effect, whether synergistic or antagonistic, is highly dependent on the concentrations and the specific hydrocolloids involved. researchgate.net

Table 1: Rheological Effects of this compound in Hydrocolloid Blends

Hydrocolloid System Observed Effect Reference
Ziziphus Gum Cake Batter Influenced pasting properties scielo.br
Xanthan Gum / Guar Gum Aqueous Solution Synergistic increase in viscosity nih.govresearchgate.netresearchgate.net
Avocado Pulp Beverage Modulates yield stress and viscosity maxapress.com
Xyloglucan Wheat Flour Dough Affects water absorption and stability researchgate.net
Various Gums Aqueous Solution Can exhibit both synergistic and antagonistic effects on viscosity depending on the specific gum and concentrations. researchgate.net

Phase Separation and Compatibility in Multicomponent Systems

In multicomponent systems, particularly those containing proteins and other polysaccharides, this compound's compatibility is governed by thermodynamic principles. The mixing of this compound with other macromolecules can lead to either a homogeneous solution or phase separation, where the system separates into two or more distinct phases. This phenomenon is primarily driven by the thermodynamic incompatibility between the different polymers. koreascience.kr

Aqueous two-phase systems (ATPS) can be formed when mixtures of proteins and polysaccharides, such as gelatin and this compound, are prepared under certain conditions. csic.es At low concentrations, these biopolymers may be miscible, forming a single phase. However, as their concentrations increase, the system can separate into two liquid phases, one rich in protein and the other in polysaccharide. csic.es This segregative phase separation is influenced by factors such as pH, temperature, ionic strength, and the molecular characteristics of the polymers. koreascience.krcsic.esresearchgate.net

The phase behavior of gelatin-maltodextrin systems has been studied in detail. The phase diagrams for these mixtures delineate the concentration regions where one or two phases exist. csic.es For example, increasing the temperature can shift the binodal line, which separates the one-phase and two-phase regions, indicating a change in the solubility of this compound within the gelatin-rich phase. csic.es The kinetics of phase separation and subsequent gelation are also critical, as the final microstructure of the mixed gel depends on whether phase separation occurs before or during the gelation process. researchgate.netcapes.gov.br

Similar phase separation behavior has been observed in mixtures of this compound with plant-based proteins, such as quinoa protein isolate (QPI). researchgate.netbham.ac.uknih.gov In these systems, an atypical phase behavior has been reported, which is attributed to a depletion flocculation mechanism. researchgate.netbham.ac.uknih.gov The compatibility of this compound with whey proteins has also been investigated, with phase separation occurring under specific pH ranges and polymer concentrations. akjournals.com

Table 2: Phase Behavior of this compound in Multicomponent Systems

Co-solute System Behavior Influencing Factors Reference
Gelatin Miscible at low concentrations, phase separation at higher concentrations. Temperature, pH, concentration. csic.esresearchgate.netresearchgate.net
Quinoa Protein Isolate (QPI) Atypical phase separation (depletion flocculation). Biopolymer concentration, salt content. researchgate.netbham.ac.uknih.gov
Whey Proteins Phase separation with neutral polysaccharides like this compound. pH (5-7), high polymer concentrations. akjournals.com
Agarose Phase separation leading to the formation of composite gels. Temperature, concentration. preprints.orgresearchgate.net

This compound-Surfactant Interactions and Surface Activity Modulation

This compound can interact with surfactants, which are molecules that are active at surfaces and are commonly used as emulsifiers and foaming agents. These interactions can modulate the surface activity of the surfactant, affecting properties like surface tension and the formation and stability of emulsions and foams. The nature of these interactions depends on the type of surfactant (anionic, cationic, or nonionic) and the characteristics of the this compound, such as its dextrose equivalent (DE) value. researchgate.netacs.org

Interactions between this compound and surfactants can lead to the formation of complexes. mdpi.com For instance, it has been reported that this compound can integrate polysorbate 80 (a nonionic surfactant) into its structure through hydrogen bonds between the polyethylene (B3416737) head of the surfactant and the hydroxyl groups of the this compound. mdpi.com The formation of these complexes can alter the surface tension of the solution. Depending on the specific surfactant, the this compound-surfactant complex can be either more or less surface-active than the surfactant alone. acs.org

Studies using isothermal titration calorimetry (ITC) have shown that the binding of surfactants like sodium dodecyl sulfate (B86663) (SDS), an anionic surfactant, to this compound is an exothermic process. acs.orgnih.govumass.eduumassmed.edu Surface tension measurements have indicated that for some systems, there is a critical surfactant concentration below which no interaction occurs. nih.gov Above this concentration, the amount of surfactant bound to the this compound increases with increasing this compound concentration. nih.gov

The effect on surface activity is not uniform across all surfactants. For example, the complex of dodecyl trimethylammonium bromide (DTAB), a cationic surfactant, with this compound was found to be more surface active than DTAB alone. acs.org In contrast, complexes of this compound with SDS and Brij 35 (a nonionic surfactant) were less surface active than the surfactants by themselves. acs.org The DE value of this compound can also play a role, with some studies showing that the surface activity of this compound itself increases with an increasing DE value. researchgate.netresearchgate.net

Table 3: Interactions of this compound with Different Surfactants

Surfactant Type Surfactant Example Interaction Characteristics Effect on Surface Activity Reference
Anionic Sodium Dodecyl Sulfate (SDS) Exothermic binding; complex formation. Complex is less surface active than SDS alone. acs.orgnih.govresearchgate.net
Cationic Dodecyl Trimethylammonium Bromide (DTAB) Exothermic binding; complex formation. Complex is more surface active than DTAB alone. acs.org
Nonionic Polysorbate 80 (Tween 80) Integration into this compound structure via H-bonds. Can decrease surface activity. researchgate.netmdpi.com
Nonionic Polyoxyethylene 23 lauryl ether (Brij 35) Binding to this compound. Complex is less surface active than Brij 35 alone. acs.org

This compound as a Matrix Component in Advanced Composite Materials

This compound is increasingly being explored as a component in the development of advanced composite materials, particularly biocomposite films for applications such as food packaging. oup.commdpi.commdpi.com Its properties as a water-soluble, nutritive saccharide polymer make it a suitable candidate for forming a matrix that can encapsulate other substances or be blended with other biopolymers to create materials with tailored properties. google.com

In the context of biocomposite films, this compound is often blended with other film-forming materials like sodium alginate and agar. oup.comresearchgate.netscientific.net The addition of this compound can influence the mechanical and physical properties of the resulting films. For example, in sodium alginate-based films, the concentration of this compound has been shown to significantly affect the tensile strength. scientific.net In blends with hydroxypropyl cassava starch and agar, this compound was found to increase plasticization and reduce the network strength of the edible films. oup.com

This compound can also serve as a matrix for the synthesis of nanoparticles. For instance, it has been used as a template for the co-precipitation of nano-hydroxyapatite. d-nb.info The presence of the this compound matrix influenced the morphology of the hydroxyapatite (B223615) nanoparticles, with certain DE values of this compound being preferable for obtaining highly dispersed nanoparticles. d-nb.info These composite materials have shown potential for biomedical applications due to their biocompatibility and ability to stimulate cell differentiation. d-nb.info

Table 4: this compound in Advanced Composite Materials

Composite System Role of this compound Effect on Material Properties Reference
Sodium Alginate / Azolla pinnata extract films Matrix component Affects mechanical properties (tensile strength, elongation at break) and physical properties (thickness, solubility, water vapor permeability). researchgate.net
Hydroxypropyl Cassava Starch / Agar films Plasticizer, network modifier Increases plasticization, reduces network strength, inhibits starch recrystallization. oup.com
Nano-hydroxyapatite Template/Matrix Influences nanoparticle morphology and dispersion. d-nb.info
Agarose microgels Continuous matrix Mechanical properties of the composite depend on the modulus ratio of the two phases. researchgate.netethz.ch
Sodium Alginate / Glycerol (B35011) films Filler/Plasticizer Affects tensile strength of the biocomposite film. scientific.net

Advanced Analytical Methodologies for Maltodextrin Research

Chromatographic Techniques for Saccharide Profiling

Chromatography is fundamental to separating the heterogeneous oligomers that constitute maltodextrin. The choice of technique depends on the desired resolution and the specific properties of the saccharides being analyzed.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for the detailed analysis of carbohydrates, including the various chain lengths found in maltodextrins. researchgate.netlcms.cz This method offers high-resolution separation of saccharides without the need for derivatization, allowing for direct detection. lcms.cz The separation occurs on a high-pH stable, polymer-based anion-exchange column, where carbohydrates, as weak acids, are eluted using a high-pH mobile phase, typically sodium hydroxide (B78521), often with a sodium acetate (B1210297) gradient to resolve larger oligosaccharides. lcms.czaafco.org

Pulsed Amperometric Detection (PAD) provides sensitive and selective detection of carbohydrates by measuring the electrical current generated from their oxidation on a gold electrode surface. researchgate.net HPAEC-PAD has demonstrated remarkable resolving power, capable of separating this compound oligomers up to a degree of polymerization (DP) of 50. aafco.org This capability is crucial for characterizing the chain-length distribution in this compound samples, which directly influences their functional properties. researchgate.net The technique has been successfully applied to analyze the saccharide profiles of maltodextrins from various sources and those produced through different hydrolysis methods. mdpi.comsciencewebpublishing.net For instance, research has utilized HPAEC-PAD to quantify α-1,4-glucans (from G1 to G8) in enzymatic reaction products, demonstrating its utility in monitoring carbohydrate transformations. mdpi.com

ParameterConditionSource
Technique High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) researchgate.net
Separation Principle Anion-exchange of carbohydrates as weak acids at high pH. lcms.cz
Detection Principle Electrochemical oxidation of analytes on a gold electrode surface. researchgate.net
Mobile Phase Example Sodium hydroxide (e.g., 100 mM) with a sodium acetate gradient (e.g., up to 1 M). lcms.cz
Key Advantage High-resolution separation and direct, sensitive detection without derivatization. lcms.cz
Application Determination of chain-length distribution in maltodextrins and other starch hydrolysates. aafco.orgcerealsgrains.org

Ultra-High Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. labioscientific.comchromatographytoday.com SFC combines the advantages of both gas and liquid chromatography, offering low viscosity for rapid analysis and liquid-like solvating power. labioscientific.comchromatographytoday.com A key benefit of SFC is its operation at lower temperatures compared to gas chromatography, which minimizes the risk of thermal degradation for heat-sensitive compounds like carbohydrates. labioscientific.comchromatographytoday.com It is also considered an environmentally friendly technique due to its reliance on non-toxic CO2. labioscientific.comchromatographytoday.com SFC is suitable for analyzing a wide range of analytes, from non-polar to polar compounds, and has been applied to the analysis of reaction products in systems containing this compound. labioscientific.comnih.gov

TechniquePrincipleKey Advantages for this compound AnalysisSource
UHPLC Liquid chromatography using columns with sub-2 µm particles at high pressure.Faster analysis times, higher resolution, and efficiency compared to HPLC. thermofisher.com
SFC Chromatography using a supercritical fluid (e.g., CO2) as the mobile phase.Low-temperature operation prevents thermal degradation; environmentally friendly. labioscientific.comchromatographytoday.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information on the molecular structure of this compound, from the identification of functional groups to the precise determination of glycosidic linkages and three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for the detailed structural elucidation of molecules in solution. scielo.br For this compound research, proton (¹H) NMR is particularly valuable for determining the ratio of α-(1,4) to α-(1,6) glycosidic linkages, which defines the degree of branching. illinois.edu The anomeric protons (H-1) involved in these linkages resonate at distinct chemical shifts. magritek.com For example, the H-1 proton in an α-(1,4) linkage typically appears around 5.4 ppm, while the H-1 proton at an α-(1,6) branch point resonates near 5.0 ppm. magritek.com

NMR can also be used to determine the average degree of polymerization and analyze the conformational changes that occur when maltodextrins bind to proteins. illinois.edunih.gov Studies on this compound binding protein have used ¹H NMR to monitor chemical shift changes upon ligand binding, revealing that linear maltodextrins cause similar conformational changes. nih.govcdnsciencepub.com Advanced NMR experiments can also provide insight into the three-dimensional structure and domain orientations of proteins in complex with maltodextrins. springernature.com

Proton (¹H) ResonanceChemical Shift (ppm)Structural AssignmentSource
H-1 in α-(1,4) linkage~5.4Linear glycosidic bond magritek.com
H-1 in α-(1,6) linkage~5.0Branching point magritek.com
Anomeric (alpha reducing)~5.2-5.3Reducing end of the chain magritek.com
Anomeric (beta reducing)~4.6-4.7Reducing end of the chain magritek.com

Mass Spectrometry (MS) for Oligomer Identification and Sequencing

Mass Spectrometry (MS) is an essential tool for determining the molecular weight and structural characteristics of this compound oligomers. nih.gov It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the identification of the different degrees of polymerization (DP) present in a sample. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing polysaccharides. farmaciajournal.com This technique can provide valuable data on molecular weight distribution, the degree of polymerization, and branching. nih.govfarmaciajournal.com In MALDI-TOF analysis, this compound samples are co-crystallized with a matrix and irradiated with a laser, which allows the large, non-volatile saccharide molecules to be ionized and enter the gas phase for analysis. farmaciajournal.com This method has been used to characterize commercial maltodextrins and determine the number of glucose oligomers in their polymer chains. nih.govresearchgate.net

When coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), the technique becomes even more powerful. acs.orgfoodpackagingforum.org LC-MS separates the oligomers before they enter the mass spectrometer. spkx.net.cn In MS/MS, specific oligomer ions are selected and fragmented, and the pattern of fragment ions provides detailed sequence information, revealing how the glucose units are linked together. acs.orgnih.gov This approach enables the de novo structural elucidation of complex oligosaccharides. acs.org

Near-Infrared (NIR) Spectroscopy for Quality Control and Differentiation

Near-Infrared (NIR) spectroscopy has emerged as a rapid, non-destructive, and environmentally friendly analytical tool for the quality control of this compound. oup.comresearchgate.net This technique is effective for both qualitative and quantitative analysis, offering a reliable alternative to time-consuming traditional methods. dntb.gov.uaresearchgate.netcmu.ac.th

NIR spectroscopy, combined with chemometric methods like principal component analysis (PCA) and partial least squares regression (PLSR), allows for the differentiation of this compound variants based on their dextrose equivalent (DE) values. dntb.gov.uaresearchgate.netcmu.ac.th Studies have shown that NIR spectra, typically recorded between 12,000 and 4000 cm⁻¹, can effectively distinguish between different types of this compound. oup.comdntb.gov.uaresearchgate.netcmu.ac.th The characteristic bands in the NIR spectra, particularly around 4800, 5100, and 6900 cm⁻¹, are associated with the OH combination and the first overtone of OH stretching in carbohydrates. oup.com

Furthermore, NIR spectroscopy enables the quantitative assessment of key quality parameters, including moisture content, DE value, pH, and the content of individual sugars like maltose (B56501) and maltotriose. oup.comdntb.gov.uacmu.ac.th PLSR models have demonstrated high accuracy in predicting these parameters, with residual predictive deviation (RPD) values often exceeding 2.5, indicating their suitability for quality control applications. dntb.gov.uaresearchgate.net For instance, a high-performance PLSR model for DE values was achieved with R²cv and R²p values over 0.95 and an RPD value greater than 4, making it robust for most applications, including industrial monitoring. researchgate.net

Interactive Table: NIR Spectroscopy for this compound Quality Control

Parameter Prediction Model Performance (PLSR) Significance Reference
Dextrose Equivalent (DE) R²p > 0.95, RPD > 4 Differentiation of this compound types and functionality. researchgate.net
Moisture Content R²p > 0.85, RPD > 2.5 Critical for powder stability and shelf life. dntb.gov.uaresearchgate.net
Maltose R²p > 0.85, RPD > 2.5 Impacts sweetness and other sensory properties. dntb.gov.uaresearchgate.net
Maltotriose R²p > 0.85, RPD > 2.5 Affects viscosity and texture. dntb.gov.uaresearchgate.net
pH Good predictability Influences stability and interactions with other components. dntb.gov.uacmu.ac.th
SO₂ Lower predictability due to low concentrations Important for regulatory compliance and safety. researchgate.net

Rheological Characterization of this compound Systems

The rheological properties of this compound are crucial for its application as a texturizer, thickener, and stabilizer in food products. nih.govmaxapress.com Rotational and oscillatory rheometry are key techniques used to understand the viscoelastic behavior of this compound systems. bham.ac.uktandfonline.com

Rotational and Oscillatory Rheometry for Viscoelastic Properties

Rotational rheometry measures the response of a material to an applied shear rate, providing information on its flow behavior and viscosity. bham.ac.uk this compound solutions and gels often exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases with an increasing shear rate. maxapress.compotravinarstvo.com The addition of this compound to food systems can significantly alter their rheological properties. For example, replacing fat with this compound gels in confectionery spreads leads to an increase in apparent viscosity, yield stress, and the degree of thixotropy. researchgate.net

Oscillatory rheometry, on the other hand, probes the viscoelastic nature of materials by applying a small, oscillating strain. This technique measures the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. nenovision.com These parameters are essential for characterizing the gel strength and structure of this compound systems. For instance, in starch-maltodextrin blends, the type and concentration of this compound influence the G' and G'' values, with medium-saccharified this compound (DE ≈ 18.4) causing a significant reduction in both moduli. nih.gov The gelation temperature, where G' becomes larger than G'', is another critical parameter determined by oscillatory measurements.

Interactive Table: Rheological Properties of this compound Systems

System Rheological Parameter Observation Reference
This compound-based fat-reduced spread Apparent Viscosity, Yield Stress, Thixotropy Increased with this compound gel incorporation. researchgate.net
Potato Starch with this compound Viscosity at pasting, G', G'' Reduced, especially with medium-DE this compound. nih.gov
Avocado Pulp with this compound Yield Stress, Viscosity Increased with higher this compound concentration. maxapress.com
Sodium Caseinate with this compound Gel Strength Decreased after conjugation with this compound.

Thermal Analysis Methods

Thermal analysis techniques are indispensable for evaluating the thermal transitions and stability of this compound, which are critical for processing and storage.

Differential Scanning Calorimetry (DSC) and Modulated DSC (MDSC)

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. mdpi.complos.org For this compound, DSC is employed to determine key parameters such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). bohrium.commdpi.com The glass transition is a critical parameter for amorphous powders like this compound, as it relates to physical stability, with changes like stickiness and agglomeration occurring at temperatures above Tg. nih.gov

Modulated DSC (MDSC) is an advanced form of DSC that separates the total heat flow into reversing and non-reversing components, allowing for the deconvolution of complex thermal events. bohrium.comresearchgate.netnih.gov This is particularly useful for studying the Tg of maltodextrins, as it can provide more accurate measurements by separating the glass transition from overlapping phenomena like enthalpy relaxation. nih.govmdpi.com Studies have utilized MDSC to accurately determine the Tg of various maltodextrins, noting a decrease in Tg with increasing moisture content due to the plasticizing effect of water. nih.govmdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. core.ac.ukdiva-portal.org A typical TGA curve for this compound shows an initial weight loss at lower temperatures (around 25-150°C), corresponding to the evaporation of water. mdpi.comcore.ac.uk This is followed by one or more stages of major weight loss at higher temperatures, which are associated with the thermal decomposition of the polysaccharide chains. mdpi.comnih.govcore.ac.uk

The decomposition temperature can be influenced by the Dextrose Equivalent (DE) value of the this compound. core.ac.uk In some cases, maltodextrins with lower DE values have shown slightly more rapid decomposition. core.ac.uk TGA has also been used to evaluate the thermal stability of this compound in composite materials and encapsulated systems, where interactions with other components can shift the decomposition temperatures. d-nb.inforesearchgate.netnih.gov For example, in a study of oxidized this compound, TGA revealed that the introduction of carboxyl groups could initially increase the thermal stability, but very high levels of oxidation led to a decrease in stability. mdpi.com

Interactive Table: Thermal Properties of this compound

Analytical Method Parameter Measured Typical Findings for this compound Reference
DSC/MDSC Glass Transition Temperature (Tg) Varies with DE and moisture content; accurately determined by MDSC. nih.govmdpi.com
DSC/MDSC Melting/Crystallization Characterizes phase transitions. bohrium.commdpi.com
TGA Decomposition Temperature Typically occurs in stages, influenced by DE value and composition. mdpi.comnih.govcore.ac.uk
TGA Weight Loss Initial loss due to moisture, followed by decomposition. mdpi.comcore.ac.uk

Microstructural and Morphological Analysis

The microstructure and morphology of this compound powders significantly impact their physical properties, such as flowability, bulk density, and dissolution rate. Scanning Electron Microscopy (SEM) is a primary tool for visualizing these characteristics.

SEM analysis reveals that the morphology of this compound particles is heavily influenced by the production process, particularly spray-drying conditions. tandfonline.com Particles can range from spherical with smooth surfaces to wrinkled or dented. tandfonline.comresearchgate.netresearchgate.net For instance, spray-dried this compound with a low DE (e.g., DE6) tends to form spherical particles, while those with higher DE values (e.g., DE21 and DE38) are more likely to be wrinkled. tandfonline.com The addition of this compound as a carrier agent in spray-drying can also modify the surface morphology of the resulting powders, often leading to smoother surfaces at higher concentrations. scielo.brscielo.br

The particle shape and surface texture directly affect the powder's functional properties. Smoother, more spherical particles generally exhibit better flowability. scielo.brscielo.br In contrast, wrinkled or irregular particles can lead to increased inter-particle friction and cohesiveness. researchgate.net Microstructural analysis using techniques like X-ray micro-computed tomography has also been employed to investigate the internal structure of this compound agglomerates, revealing high porosity and complex internal pore networks. researchgate.net The analysis of licking microstructure has even been used in behavioral studies to understand responses to the palatability of this compound solutions. nih.govproquest.com

Interactive Table: Morphological Characteristics of this compound

Dextrose Equivalent (DE) Drying Condition Typical Particle Morphology (SEM) Reference
DE6 Spray-dried Mainly spherical particles, some with smooth undulations. tandfonline.com
DE21 Spray-dried Predominantly wrinkled and dented particles. tandfonline.com
DE38 Spray-dried Wrinkled particles with smoother creases than DE21. tandfonline.com
N/A (as carrier) Freeze-dried Amorphous structure with modified particle surface. scielo.brscielo.br
N/A (as carrier) Spray-dried Wrinkled, unequal spherical size, rough surfaces with indentations. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the microstructure of this compound.

Scanning Electron Microscopy (SEM) provides detailed information about the surface morphology and particle shape of this compound powders. SEM analysis is frequently used to characterize microencapsulated spheres prepared with this compound, offering valuable data on particle size, shape, and surface features. researchgate.net For instance, studies have shown that this compound particles can appear as hollow spherical entities or agglomerated irregularly shaped particles. scirp.org In the context of freeze-dried systems, SEM images have revealed that the original morphology of the raw materials can disappear, resulting in amorphous structures with both smooth and rough surfaces. scirp.org The technique is also instrumental in observing changes in the structure of this compound due to processes like enzymatic hydrolysis. For example, SEM images of hydrolysis products have shown deformed structures with concave parts. preprints.org

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the analysis of the internal structure of this compound-based systems. mdpi.com TEM has been employed to examine phase separation in gelatin/maltodextrin mixtures, revealing the size and distribution of this compound inclusions. nih.govcapes.gov.br The technique can provide morphological, compositional, and crystallographic information on samples. dextrosetech.com TEM is particularly useful for visualizing nanostructures and can confirm the formation of core-shell or hollow nanoparticles where this compound is a component. mdpi.com

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography of materials at the nanoscale. nist.gov In this compound research, AFM is invaluable for probing single particle surface properties in real-time under varying environmental conditions such as relative humidity (RH) and temperature. researchgate.netpharmaexcipients.com

Studies have shown that the surface roughness of this compound particles is influenced by their dextrose equivalent (DE) value and their physical state (glassy vs. rubbery). researchgate.net For example, maltodextrins with higher DE values tend to have surfaces with more irregularities in the glassy state. researchgate.net The transition from a glassy to a rubbery state, often induced by changes in temperature and humidity, is accompanied by a significant smoothing of the particle surface. researchgate.netpharmaexcipients.com AFM can also measure the nanomechanical properties of this compound particles, such as the Young's modulus, revealing that particles in the glassy state are relatively hard with a heterogeneous distribution of the Young's modulus, which becomes softer and more homogeneous upon transitioning to the rubbery state. researchgate.netpharmaexcipients.com

This compound State Surface Characteristics (AFM Findings) Reference
GlassyHigher surface roughness, especially for high DE values; hard surface with heterogeneous Young's modulus. researchgate.netpharmaexcipients.comresearchgate.net
RubberySmoother surface with slight hollows; softer surface with homogeneous Young's modulus. researchgate.netpharmaexcipients.comresearchgate.net

Light Scattering Techniques for Particle and Molecular Characterization

Light scattering techniques are non-invasive methods used to determine the size, size distribution, and molecular weight of particles in a solution.

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS)

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. microtrac.comhoriba.com This information is then used to determine the hydrodynamic diameter and size distribution of particles in suspension. microtrac.comhoriba.com DLS is particularly well-suited for analyzing nanoparticles and submicron particles. horiba.commalvernpanalytical.com The technique is valuable for characterizing the size of this compound-based nanocarriers and emulsions. researchgate.net

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of the scattering angle. researchgate.net This data can be used to determine the weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient of macromolecules in solution. nih.gov SLS has been used to determine the droplet size distributions in oil-in-water emulsions stabilized by this compound. conicet.gov.arexplorationpub.com For instance, the volume-mean diameter (D43) and the volume-surface mean diameter (D32) of emulsion droplets can be derived from SLS measurements. conicet.gov.ar

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the crystalline structure of materials. In this compound research, XRD is employed to assess the degree of crystallinity and identify the polymorphic form (e.g., A-type or B-type allomorphs). nih.gov

Studies have shown that the method of hydrolysis (enzymatic vs. acid) can affect the crystallinity of the resulting this compound. This compound produced by enzymatic cleavage of starch tends to be amorphous, while that from acid hydrolysis can be partially crystallized. dntb.gov.ua The degree of crystallization during acid splitting of starches has been reported to be around 28%. dntb.gov.ua XRD patterns of amorphous this compound typically show a diffuse or hollow structure. researchgate.net The technique is also used to confirm the amorphous nature of this compound in various formulations, such as orally disintegrating tablets, and to study changes in crystallinity upon processing and conditioning. researchgate.netresearchgate.net For example, in studies of ibuprofen-maltodextrin complexes, XRD has been used to analyze the physicochemical properties of the solid systems. scirp.org

Isothermal Titration Calorimetry (ITC) for Interaction Thermodynamics

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with binding events in solution. It provides a complete thermodynamic profile of a molecular interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

ITC has been extensively used to study the interactions between this compound and other molecules, such as surfactants. For example, the binding of sodium dodecyl sulfate (B86663) (SDS) to this compound has been shown to be an exothermic process. acs.orgnih.gov These studies have revealed that the number of SDS molecules bound per gram of this compound increases with decreasing dextrose equivalent (DE) of the this compound. nih.gov ITC experiments have also investigated the influence of temperature, pH, and salt concentration on these interactions, showing that the enthalpy changes are temperature-dependent and that salt concentration can affect both surfactant demicellization and binding to this compound. researchgate.net Furthermore, ITC has been used to study the binding of linear and cyclic oligosaccharides to this compound-binding proteins. nih.gov

Parameter Description Relevance to this compound Research
Binding Affinity (Ka)Strength of the interaction between this compound and a ligand.Quantifies how strongly molecules bind to this compound.
Enthalpy Change (ΔH)Heat released or absorbed during the binding event.Indicates the nature of the forces driving the interaction (e.g., exothermic for favorable binding). acs.orgnih.gov
Stoichiometry (n)The number of ligand molecules that bind to one this compound molecule.Determines the ratio of interacting molecules in the complex. acs.org

Industrial and Non Food Applications of Maltodextrin

Maltodextrin in Material Science and Engineering

In the realm of material science, this compound is explored as a renewable and environmentally friendly component in the fabrication of various materials. Its ability to form films, act as a matrix, and participate in chemical modifications makes it a versatile ingredient for creating advanced materials.

Biodegradable Films and Packaging Materials

This compound is increasingly utilized as a biopolymer in the development of biodegradable films and packaging materials, addressing the environmental concerns associated with petroleum-based plastics. researchgate.netfrontiersin.org These films are typically produced by blending this compound with other biopolymers like polysaccharides and proteins to enhance their physical and functional properties. mdpi.comjabonline.in

Research has shown that incorporating this compound can improve the characteristics of biodegradable films. For instance, in films based on cress seed mucilage, this compound was found to fill surface cracks and enhance the mechanical properties and thermal stability of the film. researchgate.netnih.gov Similarly, in films made from hydroxypropyl cassava starch and agar (B569324), this compound increased plasticization and influenced the microstructure, though it could reduce network strength. oup.com The addition of this compound to starch-based films has been noted to create wrinkled structures due to its high water-absorbing capacity. rsc.org

Moreover, this compound can be a component of active packaging. For example, sodium alginate/maltodextrin films incorporated with plant extracts have been developed to provide antioxidant and antimicrobial properties, potentially extending the shelf life of packaged foods. nih.govresearchgate.net In emulsified films, such as those made with agar and beeswax, this compound contributes to the formation of a pseudo-bilayer structure with excellent water resistance and mechanical properties. frontiersin.orgnih.gov

Table 1: Effects of this compound on Biodegradable Film Properties

Film MatrixEffect of this compoundResearch FindingCitation
Cress Seed MucilageImproved mechanical properties, filled surface cracks, increased thermal stability.This compound acted as a filler and reinforcing agent in the biopolymer matrix. researchgate.netnih.gov
Hydroxypropyl Cassava Starch & AgarIncreased plasticization, reduced network strength, inhibited starch recrystallization.This compound influenced the film's flexibility and structural stability over time. oup.com
Starch & AgarProduced a smooth surface but led to wrinkled structures due to water absorption.The high hydrophilicity of this compound affected the film's surface morphology. rsc.org
Sodium Alginate & Azolla pinnata ExtractIncreased film thickness and enhanced antimicrobial and antioxidant properties.This compound served as a carrier for the active compounds from the plant extract. researchgate.netresearchgate.net
Agar & Beeswax (Emulsified film)Contributed to a pseudo-bilayer structure with improved water resistance and mechanical strength.This compound played a role in the structural organization of the emulsified film. frontiersin.org

Scaffolds for Tissue Engineering (non-human, research models)

In the field of tissue engineering, this compound is investigated as a biomaterial for creating scaffolds that provide structural support for tissue regeneration in research models. frontiersin.orgnih.gov These scaffolds are designed to mimic the natural extracellular matrix (ECM), facilitating cell adhesion and growth. mdpi.comtandfonline.com The biocompatibility and biodegradability of this compound make it a suitable candidate for such applications. encyclopedia.pub

Researchers have successfully developed this compound-based scaffolds using techniques like electrospinning. For instance, scaffolds composed of this compound mixed with amino acids such as arginine and lysine (B10760008) have been created. csic.esresearchgate.net These nanofibrous structures were made insoluble in aqueous environments through a thermal treatment that induced a Maillard-type reaction, cross-linking the components. csic.es The resulting scaffolds were elastic, resistant to breaking, and demonstrated cytocompatibility with fibroblasts and macrophages in vitro. csic.es

Furthermore, this compound has been used to create composite scaffolds. One study reported the direct precipitation of nano-hydroxyapatite in a this compound matrix. d-nb.info The presence of this compound influenced the size and morphology of the hydroxyapatite (B223615) nanoparticles, leading to a composite material that stimulated alkaline phosphatase activity and mineralization in pre-osteoblast cell lines. d-nb.info In another approach, oxidized this compound was used as a crosslinking agent for chitosan-based scaffolds, which enhanced their stability and slowed their degradation. mdpi.com

Smart Materials and Hydrogels

This compound is a component in the development of "smart" materials, particularly stimuli-responsive hydrogels. nih.govmdpi.com These are cross-linked polymer networks that can undergo significant changes in their properties, such as swelling, in response to external stimuli like temperature and pH. nih.govrsc.org

This compound-based hydrogels have been synthesized for various potential applications. For example, hydrogels prepared by copolymerizing this compound (previously modified with glycidyl (B131873) methacrylate) with acrylic acid or acrylamide (B121943) have been developed. researchgate.nettandfonline.com These hydrogels demonstrated the ability to host zinc oxide nanoparticles, conferring antimicrobial properties against Escherichia coli and Staphylococcus aureus. researchgate.nettandfonline.com The swelling capacity of these hydrogels was influenced by the co-monomer used, with polyacrylamide-containing hydrogels showing a greater ability to absorb water. tandfonline.com

In other research, injectable hydrogels have been created using this compound-based micelles to encapsulate and control the release of substances. acs.orgnih.gov For instance, a system was designed to entrap the hydrophobic drug simvastatin (B1681759) within these micelles, which were then anchored to a hydrogel network. This composite material showed improved mechanical strength and controlled release properties. acs.orgnih.gov Furthermore, thermo- and pH-responsive nanohydrogels have been synthesized by grafting poly(N-isopropylacrylamide) onto this compound, creating a smart carrier system. researchgate.net

Table 2: Research Findings on this compound-Based Smart Materials and Hydrogels

Material TypeStimulus-ResponseKey FindingPotential Application AreaCitation
This compound-co-poly(acrylic acid/acrylamide) HydrogelpHHosted zinc oxide nanoparticles, exhibiting antimicrobial activity.Biomedical materials researchgate.nettandfonline.com
Injectable this compound-Based Micelle/Hydrogel CompositeN/A (Controlled Release)Improved mechanical strength and controlled release of encapsulated simvastatin.Drug delivery, tissue engineering acs.orgnih.gov
Poly(N-isopropylacrylamide)-grafted-Maltodextrin NanohydrogelTemperature and pHCreated a dual-responsive nanocarrier system.Targeted drug delivery researchgate.net

Applications in Biotechnology and Bioprocessing

This compound's properties as a readily metabolizable carbohydrate and a stabilizing agent make it valuable in various biotechnological and bioprocessing applications.

Components in Cell Culture Media (for microbial and non-human cell lines)

In microbial fermentation, this compound can serve as a carbon source. Its use can influence the rate and outcome of fermentation processes. For example, in the context of kimchi fermentation, using this compound as a starch source instead of gelatinized glutinous rice resulted in a slower fermentation rate. nih.gov This was evidenced by a slower increase in free sugar content and lower production of organic acids and mannitol. nih.gov In brewing, this compound is considered a non-fermentable or slowly fermentable sugar by typical brewing yeast, which allows it to be used to increase the body and mouthfeel of beer without significantly increasing the alcohol content. yeastplatform.com.auyeastplatform.com.au

Aids in Downstream Processing and Bioreactor Systems

This compound has applications in the downstream processing stages of bioproduction. It is often used as a carrier and stabilizer in the encapsulation of sensitive compounds. ijpbs.comrawplex.net Its film-forming properties and ability to protect substances from oxidation make it an effective material for microencapsulation. ijpbs.commdpi.com For instance, it can be used to encapsulate flavors, vitamins, and other nutraceuticals, forming stable powders. ijpbs.com

In bioreactor systems, this compound can be used to control fermentation processes. nih.gov Its slow hydrolysis can provide a sustained release of glucose, which can be advantageous for certain microbial cultures. Furthermore, its use in homebrewing demonstrates its role in modifying the physical properties of the final product, such as head retention in beer. yeastplatform.com.au While not a direct application in bioreactor system hardware, its role as a process aid is significant.

Cryopreservation of Microorganisms and Enzymes

This compound serves as a cryoprotectant, safeguarding microorganisms and enzymes from damage during freeze-drying and storage at low temperatures. mdpi.comresearchgate.net During the freezing process, the formation of ice crystals can cause cellular damage. This compound, along with other cryoprotectants like sucrose (B13894) and trehalose (B1683222), forms a protective glassy matrix around cells. mdpi.com This process, known as vitrification, immobilizes water molecules, thereby reducing the formation of damaging ice crystals and preserving the structural integrity of cell membranes and essential metabolic enzymes. mdpi.com

Research has demonstrated the effectiveness of this compound in maintaining the viability and functional properties of various lactic acid bacteria, including Pediococcus acidilactici, Lactobacillus plantarum, and Lactobacillus salivarius. researchgate.net Studies have shown that when these bacteria were freeze-dried with this compound, they exhibited significant retention of their probiotic properties and viability over a 60-day storage period at 4°C. researchgate.net Specifically, cultures of L. plantarum, L. salivarius, and P. acidilactici freeze-dried with this compound showed survival rates of 83%, 68%, and 60%, respectively. researchgate.net Another study found that this compound, along with sucrose, helped retain the viability of Lactobacillus plantarum during storage at 4°C after freeze-drying. nih.gov

The protective mechanism of this compound is attributed to its ability to replace water molecules removed during drying, thus maintaining cellular integrity. nih.gov The efficacy of this compound as a cryoprotectant can be influenced by its dextrose equivalent (DE) value and its combination with other cryoprotectants. For instance, a mixture of this compound and trehalose has been shown to be effective in preserving the viability and biodiversity of fecal microbiota for extended periods. google.com

Table 1: Survival Rates of Lactic Acid Bacteria Freeze-Dried with this compound

Bacterial Strain Storage Period Storage Temperature (°C) Survival Rate (%)
Lactobacillus plantarum 60 days 4 83
Lactobacillus salivarius 60 days 4 68
Pediococcus acidilactici 60 days 4 60
Lactobacillus plantarum 12 weeks 4 13

This compound as an Excipient in Non-Pharmaceutical Industrial Formulations

This compound's properties as a binder, disintegrant, and diluent make it a valuable excipient in various non-pharmaceutical industrial formulations, including ceramics and detergents. atamanchemicals.comijpbs.com

In industrial granulation processes, this compound acts as a binding agent, helping to form granules with desired properties. researchgate.nettandfonline.com Its polysaccharide structure allows it to function as a glue, holding particles together. atamanchemicals.comunivarsolutions.com This is particularly useful in the production of ceramic powders and detergent tablets.

A study evaluating different types of this compound as binding agents in a wet granulation process found that they can be added in either dry form or as a solution. researchgate.nettandfonline.comtandfonline.com However, the study also noted that this compound did not show a significant advantage in binding capacity compared to native starch in the tested formulations. researchgate.nettandfonline.comtandfonline.com Despite this, its good fluidity and strong cohesion-tension make it a suitable binder in various applications. foodchem.comatamanchemicals.com

In detergent manufacturing, this compound can be included in formulations to improve the structural integrity of tablets and act as a viscosity-increasing agent. google.com

This compound also functions as a disintegrant and diluent in the manufacturing of non-pharmaceutical industrial tablets. atamanchemicals.comijpbs.com As a diluent, it provides the necessary bulk for tablets containing small amounts of active ingredients, ensuring they are of an adequate size and weight for handling. ijpbs.com Its colorless and flavorless characteristics are advantageous in this regard. ijpbs.com

Furthermore, this compound does not negatively impact the dissolution rate of tablets. atamanchemicals.com This property is crucial for industrial tablets where the rapid release of the active ingredient is required.

Binder in Granulation Processes (e.g., ceramic powders, detergents)

Uses in Cosmetics and Personal Care Products (as texturizer, film-former, absorbent)

This compound is a multifunctional ingredient in the cosmetics and personal care industry, valued for its ability to act as a texturizer, film-former, and absorbent. rawplex.netdeascal.comcosmileeurope.eu It is found in a wide array of products, including face powders, makeup, creams, lotions, gels, and soaps. atamanchemicals.com

As a texturizer , this compound improves the consistency and feel of cosmetic products, providing a smooth and luxurious texture. rawplex.netechemi.com It acts as a thickener and stabilizer, ensuring that the active ingredients are evenly distributed. echemi.com This is particularly beneficial in creams and lotions. yasmintrading.comechemi.com

In its role as a film-former , this compound creates a continuous, protective layer on the skin or hair. deascal.comcosmileeurope.eupaulaschoice.fr This film can help to protect the skin and enhance its luster and elasticity. foodchem.comatamanchemicals.com

This compound's absorbent properties make it useful in products designed to control oil and shine, such as face powders and dry shampoos. rawplex.netdeascal.comclinikally.com It effectively absorbs excess sebum from the skin's surface, resulting in a matte appearance. rawplex.netdeascal.com It can also be used in cosmetic powders as a covering and absorbent agent. meckey.com

Additionally, this compound functions as a binding agent in products like pressed powders and eyeshadows, ensuring their structural cohesion. deascal.com It also acts as an emulsion stabilizer, preventing the separation of oil and water-based ingredients in formulations. atamanchemicals.comdeascal.comcosmileeurope.eu

Table 2: Functions of this compound in Cosmetics and Personal Care Products

Function Description Product Examples
Texturizer Improves consistency and feel, providing a smooth texture. rawplex.netechemi.com Creams, lotions, serums rawplex.netechemi.comcdfsupplies.com
Film-Former Creates a continuous, protective film on the skin or hair. deascal.comcosmileeurope.eupaulaschoice.fr Skincare products, hair styling products atamanchemicals.comcosmileeurope.eu
Absorbent Soaks up excess oil and moisture from the skin's surface. rawplex.netdeascal.comclinikally.com Face powders, dry shampoos rawplex.netdeascal.com
Binder Holds ingredients together in a cohesive mixture. deascal.com Pressed powders, eyeshadows deascal.com
Emulsion Stabilizer Prevents the separation of oil and water-based ingredients. atamanchemicals.comdeascal.comcosmileeurope.eu Creams, lotions atamanchemicals.comdeascal.com

Industrial Applications in Adhesives and Coatings

This compound is utilized in the manufacturing of industrial adhesives and coatings due to its adhesive properties and ability to form films. rawplex.netnorthernweststuff.comglobalgrowthinsights.com It is particularly effective as a component in water-based adhesives. northernweststuff.com

When dissolved in water, this compound creates a sticky solution that can be used for applications such as paper mache and as a binder in various formulations. northernweststuff.com As a coating, it dries to form a hard, transparent film. northernweststuff.commakendi.com The brittleness of this film can be modified by adding other substances like white glue. northernweststuff.com

In the context of remoistenable adhesives, such as those used on envelopes, this compound syrups are a key ingredient. google.com These adhesives can be prepared from powdered this compound that is rehydrated. google.com Non-remoistenable adhesives, like those used in bookbinding, can also be formulated with this compound. google.com Research has explored the use of this compound-based adhesives for particleboard, where it shows potential as a natural and water-soluble binder. ncsu.edu

This compound in Textile and Paper Industries

In the textile and paper industries, this compound serves as a sizing agent and a binder. globalgrowthinsights.comcamachem.comnirmalenterprize.com

In textile manufacturing , this compound is used as a sizing agent to strengthen fibers during the weaving process. camachem.commaximizemarketresearch.com It can also be a component in green, food-grade detergents for textile printing and dyeing, where it helps to increase the viscosity and impurity suspension capacity of the detergent. google.com

In the paper industry , this compound is employed as a bonding material. foodchem.comatamanchemicals.com Its good fluidity and strong cohesion-tension help to improve the quality, structure, and shape of the paper. foodchem.comatamanchemicals.com It can be used as a surface sizing agent and in coatings to enhance the paper's properties. meckey.commakendi.com For instance, a solid surface sizing agent for papermaking can be formulated with this compound, which can partially replace starch and improve water resistance and ring crush strength. google.com

Future Research Directions and Emerging Challenges in Maltodextrin Science

Development of Novel and Sustainable Maltodextrin Synthesis Routes

The pursuit of sustainability is reshaping the production of this compound, with a focus on greener and more efficient methods. Current research is geared towards enzymatic and bio-based processing to minimize environmental impact. marketresearchintellect.com

Key research areas include:

Enzymatic Transesterification: This method uses enzymes like lipase (B570770) to synthesize this compound derivatives, such as this compound laurates, in a more environmentally friendly way compared to traditional chemical synthesis. reading.ac.uk This process can yield novel biosurfactants with potential applications in food and detergent industries. reading.ac.uk

Eco-friendly Cross-linking: Scientists are developing one-step, sustainable methods to create cross-linked this compound polymers using water as a solvent and non-toxic reagents like 1,4-butanediol (B3395766) diglycidyl ether. nih.govresearchgate.net This approach avoids harsh chemicals and produces biocompatible materials suitable for various applications. nih.govresearchgate.net

Alternative Starch Sources: To reduce reliance on traditional crops like corn and wheat, which are also in demand for food and biofuels, research is exploring alternative starch sources for this compound production. marketresearchintellect.com This includes investigating crops like sweet cassava, which shows promise as a raw material. mdpi.com

Circular Economy Principles: The industry is increasingly adopting circular economy principles, such as managing production waste and utilizing organic-certified starch sources to enhance sustainability. marketresearchintellect.com

These novel synthesis routes aim to produce this compound with a lower carbon footprint and reduced reliance on non-renewable resources, aligning with global sustainability goals. marketresearchintellect.comchemtradeasia.sg

Advanced Structural Engineering and Tailored this compound Architectures for Specific Functions

Researchers are moving beyond the traditional view of this compound as a simple filler and are actively engineering its structure to create materials with specific, tailored functionalities. This involves modifying this compound at a molecular level to control its properties and create advanced architectures.

Key strategies in structural engineering of this compound include:

Functionalization: Introducing new chemical groups onto the this compound backbone to create derivatives with unique properties. For example, the synthesis of thiol-responsive this compound conjugates with dithiomaleimide linkages creates materials that can respond to specific chemical triggers. benthamdirect.com

Cross-linking: Creating networks of this compound chains to form polymers with enhanced mechanical properties and stability. This can be achieved using various cross-linking agents to produce nanoporous materials capable of encapsulating organic compounds. google.com

Control of Polymerization: Precisely controlling the degree of polymerization (DP) of this compound is crucial for tailoring its functional characteristics. ijcmas.com Research is focused on enzymatic methods to produce maltodextrins with a narrow distribution of DP, such as maltoheptaose (B131047) (DP7), for specialized applications in the food, cosmetic, and pharmaceutical industries. researchgate.net

These advanced structural engineering approaches are paving the way for the development of "smart" this compound-based materials with applications in drug delivery, responsive materials, and advanced food formulations.

Exploration of New Functional Properties for Niche Industrial Applications

The versatility of this compound is being expanded through the exploration of new functional properties, opening up possibilities in a wide range of niche industrial applications.

Emerging functional properties and applications include:

Biosurfactants: this compound laurates, synthesized through enzymatic processes, have shown potential as biosurfactants in detergent formulations and as emulsion stabilizers in food products. reading.ac.uk

Microencapsulation: this compound is a widely used material for microencapsulating sensitive compounds like flavors, vitamins, and essential oils to protect them from degradation and control their release. ijcmas.comnih.gov The choice of this compound with a specific dextrose equivalent (DE) can significantly impact the efficiency and stability of the microencapsulated product. nih.govmdpi.com

Wound Healing: Hydrogels made from this compound, polyvinyl alcohol, and tannic acid have shown promise in wound healing applications due to their good mechanical properties and potential for antibacterial activity. researchgate.net

Resistant this compound: This indigestible form of this compound acts as a dietary fiber with potential health benefits, including promoting the growth of beneficial gut bacteria and attenuating glycemic and insulin (B600854) responses. consensus.appcambridge.org

The table below summarizes some of the new functional properties and their potential applications.

Functional PropertyPotential ApplicationKey Research Findings
Surfactant Activity Food emulsions, DetergentsThis compound laurates show good emulsifying and stabilizing properties. reading.ac.uk
Microencapsulation Agent Food, Pharmaceuticals, CosmeticsProtects sensitive compounds and controls their release. ijcmas.comnih.gov
Biocompatible Hydrogel Wound DressingsThis compound-based hydrogels exhibit good physicochemical and mechanical properties for wound healing. researchgate.net
Prebiotic Fiber Functional FoodsResistant this compound can positively modulate gut microbiota. consensus.app

Computational Modeling and Simulation of this compound Behavior and Interactions

Computational modeling and simulation are becoming indispensable tools for understanding the complex behavior of this compound at a molecular level and for optimizing its use in various applications.

Key areas where computational approaches are being applied include:

Spray Drying Simulation: Computational Fluid Dynamics (CFD) is used to model the spray drying of this compound solutions. researchgate.netscribd.com These simulations help in understanding and controlling particle stickiness, which is a major operational challenge, by predicting zones within the dryer where particles might become sticky based on temperature and water content. researchgate.netscribd.com

Drying Kinetics Modeling: Researchers are developing advanced models to describe the drying kinetics of this compound droplets. tandfonline.com These models are crucial for optimizing drying processes and can be integrated into larger CFD simulations of spray dryers. tandfonline.com

Phase Behavior Prediction: Theoretical models, such as the Flory-Huggins solution theory combined with neural networks, are being used to predict the phase behavior of this compound in mixtures with other polymers like gelatin. csic.es This allows for the exploration of conditions for creating specific multiphase systems for various applications. csic.es

These computational tools provide a powerful way to gain insights that are often difficult to obtain through experiments alone, accelerating the design and optimization of this compound-based products and processes.

Integration of this compound into Multifunctional Hybrid Materials

The integration of this compound into hybrid materials is a promising strategy for creating advanced materials with a combination of properties that are not achievable with a single component.

Examples of this compound-based hybrid materials include:

Hydrogels for Wound Healing: this compound can be combined with polymers like polyvinyl alcohol (PVA) and active compounds like tannic acid to form hydrogels. researchgate.net In these materials, this compound contributes to the biocompatibility and can influence the mechanical properties of the hydrogel. researchgate.net

Coating Materials for Encapsulation: this compound is often used in combination with other materials, such as whey protein, to create hybrid wall materials for the microencapsulation of flavors and oils. mdpi.com This combination can improve the encapsulation efficiency and stability of the final product. mdpi.com The addition of gums to this compound can also enhance its emulsifying properties. mdpi.com

Cationic High-Swelling Polymers: this compound can be cross-linked with other molecules to create novel polymers. For instance, reacting this compound with 1,4-butanediol diglycidyl ether in the presence of amines leads to the formation of cationic, high-swelling polymers with potential applications in various fields. nih.govresearchgate.net

The ability to combine the properties of this compound with those of other materials opens up a vast design space for the creation of new functional materials.

Challenges in High-Throughput Characterization of Complex this compound Systems

While the development of new this compound-based materials is advancing rapidly, their characterization remains a significant challenge, particularly for complex systems and in a high-throughput manner.

Key challenges include:

Complexity of Glycan Analysis: Glycomics, the study of the complete set of glycans in an organism, is inherently complex. nih.govacs.org Analyzing the detailed structure of this compound, which is a mixture of glucose polymers of varying lengths, requires sophisticated analytical techniques. nih.govacs.org

Throughput Limitations: Many current analytical methods for detailed glycan analysis are low-throughput, meaning they can only process a small number of samples at a time. nih.govacs.org This is a bottleneck for large-scale studies and for the rapid screening of new materials.

Data Analysis: The large and complex datasets generated by high-throughput methods require advanced bioinformatics tools for processing and interpretation. nih.gov Manual data analysis is often time-consuming and can be a major bottleneck. nih.gov

Characterization of Concentrated Solutions: The behavior of this compound in concentrated solutions, which are common in many industrial applications, can be difficult to characterize using conventional methods that assume dilute conditions. rsc.org

Automated Analysis: While there is a push towards autonomous materials discovery, the automated analysis of characterization data, such as X-ray diffraction patterns, is not yet fully reliable and requires further development. aps.orgchemrxiv.org

Addressing these challenges will be crucial for accelerating the pace of innovation in this compound science.

Environmental and Economic Sustainability of this compound Production and Utilization

The long-term success of this compound as a key industrial ingredient depends on its environmental and economic sustainability.

Key considerations include:

Environmental Impact: The production of this compound, from the cultivation of starch crops to the final drying process, has an environmental footprint. Life cycle assessment (LCA) studies are used to quantify these impacts, including energy consumption and greenhouse gas emissions. starch.eu Research is focused on reducing these impacts through more efficient processing and the use of sustainable raw materials. marketresearchintellect.comchemtradeasia.sg

Economic Viability: this compound is generally considered a cost-effective ingredient, which is a major driver of its widespread use. chemtradeasia.sg However, the price of raw materials, such as corn and wheat, can be volatile due to factors like climate conditions and competing demands for biofuels. marketresearchintellect.com

Sustainable Sourcing: There is a growing trend towards the use of sustainably sourced and organic-certified starch for this compound production to meet consumer demand for environmentally friendly products. marketresearchintellect.com

The table below highlights some of the key factors influencing the sustainability of this compound.

Sustainability AspectKey FactorsResearch and Industry Focus
Environmental Energy consumption, Water usage, Carbon footprint, Waste generationEfficient processing, Renewable raw materials, Circular economy principles marketresearchintellect.comchemtradeasia.sg
Economic Raw material price volatility, Production costsCost-effective production methods, Diversification of starch sources marketresearchintellect.com

Q & A

Q. What protocols validate this compound's role in enhancing exercise performance via oral receptor activation?

  • Methodological Answer: Design double-blind, crossover trials with carbohydrate mouth rinses (6.4% this compound vs. placebo). Measure time-trial performance in athletes and correlate with fMRI data highlighting reward-circuit activation. Replicate findings across genetically diverse mouse strains to confirm receptor independence from sweet taste pathways .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental conditions (e.g., microbial strains, hydrolysis protocols) to identify methodological divergences. Use funnel plots to detect publication bias in meta-analyses .
  • Advanced Instrumentation : Prioritize non-destructive techniques (e.g., MIR, fMRI) for real-time property analysis and mechanistic insights .
  • Statistical Rigor : Employ RSM, ANOVA, and PLSR to model multifactorial interactions and optimize predictive accuracy .

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